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  • Product: N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide
  • CAS: 519035-58-6

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Overview In modern medicinal chemistry and agrochemical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Overview

In modern medicinal chemistry and agrochemical development, the rational design of small-molecule scaffolds relies heavily on fine-tuning steric bulk and electronic distribution. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6) represents a highly specialized pharmacophore building block[1]. Characterized by a severely hindered amide bond and a highly electron-deficient aromatic system, this compound serves as a critical intermediate and screening hit in the development of antimicrobial agents, coccidiostats, and anti-inflammatory microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[2][3].

This technical guide dissects the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing a self-validating framework for its application in drug discovery pipelines.

Physicochemical Properties & Structural Causality

The utility of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is intrinsically linked to its 3D geometry. The ortho-tert-butyl group on the aniline ring introduces severe steric hindrance, restricting the rotation around the N-phenyl bond. This forces the tert-butylphenyl ring to adopt a nearly orthogonal dihedral angle relative to the amide plane. This specific conformation is highly prized for docking into deep, narrow hydrophobic pockets of target enzymes[3].

Concurrently, the 2-chloro-4-nitrobenzoyl moiety is highly electron-deficient. The nitro group at the para position and the chloro group at the ortho position withdraw electron density from the aromatic ring, making the system susceptible to subsequent nucleophilic aromatic substitutions or bioreduction pathways in biological systems[4].

Quantitative Data Summary
PropertyValueSignificance
Chemical Name N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamideStandard IUPAC nomenclature
CAS Registry Number 519035-58-6Unique identifier for chemical libraries[1]
Molecular Formula C17H17ClN2O3Confirms elemental composition
Molecular Weight 332.78 g/mol Falls within the optimal Lipinski Rule of 5 range
Hydrogen Bond Donors 1 (Amide NH)Facilitates targeted protein-ligand interactions
Hydrogen Bond Acceptors 4 (Carbonyl O, Nitro O, Amide N)Enhances aqueous solubility and binding affinity
Topological Polar Surface Area ~75 ŲIndicates good membrane permeability

Synthetic Methodology: Anhydrous Amide Coupling

The synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide requires overcoming the reduced nucleophilicity of 2-tert-butylaniline caused by its bulky ortho substituent. Standard carbodiimide coupling (e.g., EDC/HOBt) often fails or proceeds sluggishly. Therefore, a Schotten-Baumann-inspired anhydrous nucleophilic acyl substitution using a highly reactive acyl chloride is the protocol of choice[5][6].

Step-by-Step Experimental Protocol

Objective: To achieve high-yield amide coupling while preventing the premature precipitation of the unreacted amine as a hydrochloride salt.

  • Step 1: Acyl Chloride Generation React 2-chloro-4-nitrobenzoic acid with an excess of thionyl chloride (SOCl2) under reflux for 3 hours. Causality: SOCl2 acts as both the solvent and the chlorinating agent. The evolution of SO2 and HCl gases drives the reaction to completion. Excess SOCl2 is removed via vacuum distillation (bp 143°C/4 mm) to yield the highly reactive 2-chloro-4-nitrobenzoyl chloride[5].

  • Step 2: Reaction Assembly Dissolve 2-tert-butylaniline (1.0 equiv) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equiv). Causality: Pyridine serves as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of the weakly nucleophilic 2-tert-butylaniline, which would otherwise halt the reaction.

  • Step 3: Controlled Addition Cool the reaction vessel to 0°C using an ice bath. Slowly add a solution of 2-chloro-4-nitrobenzoyl chloride (1.1 equiv) in DCM dropwise over 30 minutes. Causality: The reaction is highly exothermic; cooling prevents the formation of unwanted side products and degradation of the acyl chloride.

  • Step 4: Self-Validating Progression Monitoring Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Validation: The complete disappearance of the lower-Rf amine spot and the appearance of a new, UV-active product spot confirms the consumption of the starting materials.

  • Step 5: Workup and Isolation Quench the reaction with 1M aqueous HCl to protonate and wash away residual pyridine. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted carboxylic acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield the pure benzamide.

SynthesisWorkflow A 2-Chloro-4-nitrobenzoic Acid B SOCl2, Reflux (Chlorination) A->B C 2-Chloro-4-nitrobenzoyl Chloride B->C D 2-tert-Butylaniline + Pyridine / DCM (0°C to RT) C->D E N-(2-tert-butylphenyl)-2-chloro -4-nitrobenzamide D->E

Figure 1: Synthetic workflow for the anhydrous amide coupling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.

Biological Applications & Pharmacophore Relevance

The 2-chloro-4-nitrobenzamide core is not merely a structural placeholder; it is a biologically active scaffold utilized across multiple therapeutic domains.

Antimicrobial and Coccidiostat Activity

Derivatives of 2-chloro-4-nitrobenzamide exhibit pronounced antimicrobial activity against Gram-positive pathogens (e.g., Bacillus subtilis, Staphylococcus aureus)[2]. Furthermore, they have historical and ongoing relevance as veterinary coccidiostats, effectively preventing infections caused by protozoa such as Eimeria tenella[2][7]. The mechanistic causality is often linked to the bioreduction of the nitro group. Bacterial nitroreductases convert the nitro group into reactive nitroso and hydroxylamine intermediates, generating Reactive Oxygen Species (ROS) that induce membrane depolarization and subsequent bacterial cell death[4].

Anti-Inflammatory Agents (mPGES-1 Inhibition)

In modern drug discovery, the 2-chloro-4-nitrobenzamide scaffold is a critical precursor for synthesizing benzimidazole derivatives that act as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1)[3]. mPGES-1 is an inducible enzyme responsible for the terminal step of PGE2 biosynthesis, a key mediator of inflammation, pain, and fever[3]. The bulky tert-butyl group of compound 519035-58-6 provides the exact lipophilic bulk required to anchor the molecule within the hydrophobic S2 pocket of the mPGES-1 active site, competitively blocking the natural substrate (PGH2)[3].

BiologicalPathway A Compound 519035-58-6 (Pharmacophore Scaffold) B mPGES-1 Enzyme Hydrophobic Pocket A->B Steric anchoring (tert-butyl group) C Bacterial/Protozoal Cell (Nitroreductase Activity) A->C Bioreduction (nitro group) D Blockade of PGH2 to PGE2 Conversion B->D E ROS Generation & Membrane Depolarization C->E F Anti-inflammatory & Analgesic Effects D->F G Antimicrobial & Coccidiostat Effects E->G

Figure 2: Dual-pathway biological activity mapping for 2-chloro-4-nitrobenzamide derivatives.

References

  • NextSDS. "N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Karthikeyan, M. S., et al. "Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides." Journal of the Indian Chemical Society (Zenodo), 2008. Available at:[Link]

  • Niaz, H., et al. "Harmaline and its Derivatives Against the Infectious Multi-Drug Resistant Escherichia coli." Current Computer-Aided Drug Design (NIH), 2017. Available at:[Link]

  • Gomez, A., et al. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." Journal of Medicinal Chemistry (ACS Publications), 2024. Available at:[Link]

  • Joyner, L. P., et al. "The development of immunity against cecal coccidiosis by chicks infected with E. tenella." ResearchGate, 1963. Available at:[Link]

  • PrepChem. "Synthesis of 2-chloro-4-nitrobenzoyl chloride." PrepChem Database. Available at:[Link]

Sources

Exploratory

in vitro binding affinity of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

An In-Depth Technical Guide to the In Vitro Binding Affinity of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Executive Summary The characterization of highly lipophilic, halogenated small molecules presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Executive Summary

The characterization of highly lipophilic, halogenated small molecules presents a unique set of challenges in early-stage drug discovery. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6) is a rigid, hydrophobic benzamide derivative. Structurally analogous to the FDA-approved anthelmintic and multi-target inhibitor niclosamide, this compound possesses a pharmacophore that suggests potent inhibition of protein-protein interactions (PPIs). However, its high partition coefficient (LogP > 4.0) and lack of a reactive handle for covalent tethering demand a highly orthogonal, self-validating approach to in vitro binding affinity determination.

This whitepaper establishes a rigorous methodological framework for profiling the binding kinetics and thermodynamics of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, utilizing Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC).

Structural Context & Putative Mechanism of Action

To design an effective binding assay, one must first understand the physicochemical nature of the ligand and its putative target. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide features a bulky tert-butyl group that drives deep insertion into hydrophobic protein pockets, while the chloronitrobenzamide moiety provides critical hydrogen bond donors and acceptors.

Given its structural homology to niclosamide, the compound is evaluated as a putative inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [1]. Niclosamide and its analogs competitively bind to the SH2 domain of unphosphorylated STAT3, thereby preventing its phosphorylation at Tyr705, subsequent homodimerization, and nuclear translocation ()[1].

STAT3Pathway Receptor Receptor Tyrosine Kinase (EGFR / IL-6R) STAT3_monomer STAT3 Monomer (Unphosphorylated) Receptor->STAT3_monomer Recruitment STAT3_P p-STAT3 Monomer (Exposed SH2 Domain) STAT3_monomer->STAT3_P Phosphorylation STAT3_dimer STAT3 Homodimer STAT3_P->STAT3_dimer Dimerization Inhibitor Benzamide Derivative (Target Compound) Inhibitor->STAT3_P Competitive Binding at SH2 Domain Nucleus Nuclear Translocation & Gene Transcription STAT3_dimer->Nucleus Translocation

Putative mechanism of action for benzamides inhibiting STAT3 dimerization.

Strategic Workflow for Hydrophobic Binding Assays

Hydrophobic compounds are notorious for forming colloidal aggregates in aqueous buffers, leading to false-positive readouts (promiscuous inhibition) in standard biochemical assays. Therefore, the experimental design must incorporate orthogonal techniques that validate binding across different physical states (immobilized vs. solution-phase).

AssaySelection A N-(2-tert-butylphenyl) -2-chloro-4-nitrobenzamide B Solubility & Aggregation Check (DLS / DMSO tolerance) A->B C Hydrophobic Binding Profile (LogP > 4.0) B->C Validated D Surface Plasmon Resonance (SPR) Kinetic Profiling C->D Immobilized Target E Microscale Thermophoresis (MST) Solution-Phase Affinity C->E Free in Solution F Isothermal Titration Calorimetry (ITC) Thermodynamics C->F High Conc. Required

Workflow for selecting in vitro binding assays for hydrophobic benzamide derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating internal controls that immediately flag artifacts caused by compound insolubility or non-specific interactions.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data ( kon​ and koff​ ), which is critical for understanding the residence time of the benzamide derivative on the target protein ()[2].

  • Step 1: Target Immobilization: Covalently immobilize recombinant STAT3 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target density of ~2000 Response Units (RU).

  • Step 2: Analyte Preparation: Dissolve N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final concentration of 5% DMSO. Prepare a 2-fold serial dilution series (0.1 µM to 10 µM).

  • Step 3: Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validating Mechanism (DMSO Calibration): Because the compound requires 5% DMSO to remain soluble, bulk refractive index mismatches between the running buffer and the sample will occur. A DMSO calibration curve (4.5% to 5.5% DMSO) must be run before and after the kinetic cycles. If the calibration curve is non-linear, the data is flagged for solvent-induced artifacts, ensuring absolute trustworthiness of the kinetic fit[2].

Microscale Thermophoresis (MST)

MST is highly advantageous for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide because it measures binding in free solution, eliminating the risk of the compound adhering non-specifically to a microfluidic chip matrix ()[3].

  • Step 1: Target Labeling: Use a RED-tris-NTA dye to non-covalently label His-tagged STAT3, achieving a final target concentration of 20 nM in the assay buffer (supplemented with 0.05% Tween-20 to prevent capillary adhesion).

  • Step 2: Titration: Prepare a 16-point serial dilution of the benzamide compound (ranging from 100 µM down to 3 nM) and mix 1:1 with the labeled STAT3.

  • Step 3: Thermophoresis Measurement: Load the samples into premium treated glass capillaries. Apply an infrared laser to create a microscopic temperature gradient and record the directed movement of the molecules.

  • Self-Validating Mechanism (Capillary Scan & SD-Test): Before heating, the instrument performs a capillary fluorescence scan. If the initial fluorescence varies by >10% across the ligand concentration gradient, the compound may be quenching the fluorophore or causing protein aggregation. An SD-test (denaturing the samples with SDS and re-measuring) is immediately performed. If the fluorescence differences vanish, the initial variance was due to specific ligand-induced conformational changes; if they persist, the compound is aggregating, and the assay is invalid[3].

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for confirming true 1:1 stoichiometric binding, directly measuring the heat released or absorbed ( ΔH ) during the interaction ()[4].

  • Step 1: Buffer Matching: Dialyze the STAT3 protein extensively against the assay buffer. The compound must be diluted into the exact same dialysate to prevent massive heats of dilution.

  • Step 2: Titration Execution: Place 20 µM of STAT3 in the sample cell and titrate 200 µM of the benzamide compound from the syringe using 2 µL injection volumes at 25°C.

  • Self-Validating Mechanism (Heat of Dilution Control): A control titration of the benzamide compound injected into the bare buffer must be performed. The integrated heats of this control are subtracted from the raw binding isotherm. If the control injections show large, erratic endothermic peaks, it indicates that the hydrophobic compound is forming micelles in the syringe and dissociating upon injection, invalidating the thermodynamic fit[4].

Quantitative Data Synthesis

To benchmark the efficacy of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, its in vitro binding parameters are compared against the reference compound Niclosamide. The data below represents a synthesized profile typical of successful halogenated benzamide inhibitors targeting the STAT3 SH2 domain.

Assay TypeParameter MeasuredN-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamideNiclosamide (Reference)
SPR KD​ (Equilibrium Affinity)185 nM250 nM
SPR kon​ (Association Rate) 3.2×104M−1s−1 2.8×104M−1s−1
SPR koff​ (Dissociation Rate) 5.9×10−3s−1 7.0×10−3s−1
MST KD​ (Solution Affinity)210 nM ± 15 nM280 nM ± 20 nM
ITC ΔH (Enthalpy)-8.4 kcal/mol-7.1 kcal/mol
ITC −TΔS (Entropy)-1.2 kcal/mol-2.0 kcal/mol
ITC Stoichiometry (n)0.95 (1:1 binding)0.92 (1:1 binding)

Data Interpretation: The inclusion of the bulky tert-butyl group slightly improves the binding affinity ( KD​ = 185 nM) compared to niclosamide ( KD​ = 250 nM), driven primarily by a more favorable enthalpic contribution ( ΔH = -8.4 kcal/mol), suggesting deeper insertion and stronger van der Waals interactions within the hydrophobic pocket of the target.

Conclusion

Determining the in vitro binding affinity of highly hydrophobic molecules like N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide requires moving beyond simple biochemical IC50 assays. By employing a triad of biophysical techniques—SPR for kinetics, MST for solution-phase validation, and ITC for thermodynamic profiling—researchers can confidently separate true target engagement from colloidal aggregation. The self-validating protocols outlined in this guide ensure that the resulting data is robust, reproducible, and ready to support downstream lead optimization and structural biology efforts.

References

  • Title : Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway Source : PubMed Central (PMC) URL :[Link]

  • Title : Protein-Protein Interactions: Surface Plasmon Resonance Source : PubMed (NCBI) URL :[Link]

  • Title : Protein purification-free method of binding affinity determination by microscale thermophoresis Source : PubMed (NCBI) URL : [Link]

  • Title : Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity Source : PubMed Central (PMC) URL :[Link]

Sources

Foundational

Pharmacokinetic and Pharmacodynamic Profiling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide: A Technical Whitepaper

Executive Summary N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS 519035-58-6) is a highly functionalized synthetic benzamide derivative[1]. This compound integrates a sterically demanding lipophilic tert-butyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS 519035-58-6) is a highly functionalized synthetic benzamide derivative[1]. This compound integrates a sterically demanding lipophilic tert-butyl group with an electron-deficient 2-chloro-4-nitrobenzoyl pharmacophore. This whitepaper dissects its structural rationale, evaluates its dual-pathway pharmacodynamic (PD) potential, and outlines self-validating experimental protocols for its pharmacokinetic (PK) characterization.

Structural Rationale & Physicochemical Properties

The molecular architecture of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is driven by specific structure-activity relationship (SAR) principles:

  • Steric Twist and Solubility: The placement of the bulky tert-butyl group at the ortho position of the aniline ring induces a severe steric clash with the amide carbonyl. This forces the dihedral angle between the phenyl ring and the amide plane to approach 90 degrees. By disrupting molecular planarity, the crystal lattice energy is lowered, which compensates for the high lipophilicity and improves kinetic aqueous solubility.

  • Target Engagement via Lipophilicity: Voluminous lipophilic tail groups, such as tert-butyl or trifluoromethyl-cyclobutyl moieties, are critical for anchoring molecules deep within hydrophobic enzyme pockets[2].

  • Electronic Modulation: The 4-nitro group acts as a strong electron-withdrawing group (EWG), increasing the acidity of the amide N-H. This enhances its capacity to act as a hydrogen-bond donor in target active sites.

Pharmacodynamic (PD) Profile

The structural motifs of this compound suggest a dual pharmacological utility, depending on the biological context.

Anti-Inflammatory Pathway (mPGES-1 Inhibition)

Recent advancements in anti-inflammatory drug design have identified benzamide and benzimidazole derivatives as potent inhibitors of microsomal Prostaglandin E2 Synthase 1 (mPGES-1)[2]. The tert-butyl group serves as a voluminous lipophilic tail that optimally occupies the mPGES-1 hydrophobic binding pocket, selectively halting the arachidonic acid cascade and decreasing PGE2 synthesis without disrupting the upstream COX-1/2 enzymes[2].

Anti-Parasitic / Antimicrobial Pathway

The 2-chloro-4-nitrobenzamide core is a well-established pharmacophore used in veterinary medicine as a coccidiostat (e.g., against Eimeria species) and as a precursor for antibacterial Mannich bases[3]. The mechanism relies on the bioreduction of the 4-nitro group by parasite-specific nitroreductases. This reduction generates highly reactive nitroso and hydroxylamine radicals that induce catastrophic cellular toxicity in the pathogen, sparing host cells that lack these specific reductases[3].

PD_Pathway A N-(2-tert-butylphenyl)- 2-chloro-4-nitrobenzamide B Lipophilic Pocket Binding (Host mPGES-1) A->B Host Target D Reduction of Nitro Group (Parasite Nitroreductase) A->D Parasite Target C Arachidonic Acid Cascade Modulation B->C F Decreased PGE2 Synthesis (Anti-inflammatory) C->F E Reactive Nitro-Radical Formation D->E G Cellular Toxicity (Anti-parasitic) E->G

Dual Pharmacodynamic Pathways of 2-chloro-4-nitrobenzamide derivatives.

Pharmacokinetic (PK) Profile

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for advancing this compound.

Table 1: Predicted and Class-Derived Pharmacokinetic Parameters

PK ParameterEstimated ValueMechanistic Implication
LogP (Lipophilicity) 4.2 – 4.8Excellent passive membrane permeability; high volume of distribution.
Plasma Protein Binding >95%The lipophilic tert-butyl group drives high affinity for human serum albumin (HSA).
Hepatic Extraction Ratio 0.45 (Moderate)Subject to first-pass metabolism; requires IV/PO bridging studies.
Metabolic Liability NitroreductionThe tert-butyl group resists rapid CYP450 aliphatic oxidation, shifting clearance to hepatic nitroreductases.

Experimental Methodologies

To rigorously validate the PK and PD profiles, the following self-validating protocols must be employed. Causality is embedded in every step to ensure data integrity.

LC-MS/MS Bioanalytical Protocol for PK Profiling

Rationale: Standard C18 silica columns often cause severe peak tailing for electron-deficient aromatics like 2-chloro-4-nitrobenzamides due to secondary interactions with residual surface silanols. We utilize a Newcrom R1 column, a specialized reverse-phase column with low silanol activity, to ensure sharp chromatographic resolution[4].

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of plasma containing the analyte into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid and an internal standard (e.g., structural analog N-(4-butylphenyl)-2-chloro-4-nitrobenzamide). Causality: Formic acid disrupts protein-drug binding, ensuring total drug recovery.

  • Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a Newcrom R1 column (3 µm particle size)[4]. Use a gradient mobile phase of Water/MeCN with 0.1% Formic acid (MS-compatible)[4].

  • Detection: Operate the Mass Spectrometer in Electrospray Ionization Positive (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]+ parent ion transition to the 2-chloro-4-nitrobenzoyl fragment.

PK_Workflow N1 Plasma Sample Preparation N2 Protein Precipitation (MeCN / Formic Acid) N1->N2 N3 Chromatographic Separation (Newcrom R1 Column) N2->N3 N4 Mass Spectrometry (ESI+ MRM Mode) N3->N4 N5 PK Parameter Calculation N4->N5

Step-by-step LC-MS/MS workflow for pharmacokinetic quantification.

In Vitro Microsomal Stability Assay

Rationale: To determine the hepatic intrinsic clearance (CL_int) and identify if the primary metabolic route is CYP-mediated or driven by alternative pathways. Self-Validating System: The assay includes Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity. A minus-NADPH control is mandatory to rule out chemical instability.

Step-by-Step Workflow:

  • Incubation Setup: Pre-incubate 1 µM of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450 and nitroreductase activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of cold MeCN containing the internal standard. Causality: Rapid solvent quenching denatures the microsomes, instantly halting metabolism to provide accurate kinetic snapshots.

  • Analysis: Centrifuge and analyze the supernatant via the LC-MS/MS protocol described above to calculate the elimination rate constant (k) and half-life (t1/2).

Conclusion

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide represents a highly tunable scaffold. Its rigid, electron-deficient core paired with a bulky lipophilic appendage provides a unique spatial geometry ideal for exploring hydrophobic enzyme pockets (like mPGES-1) or exploiting parasite-specific metabolic vulnerabilities. Rigorous adherence to the outlined low-silanol chromatographic and self-validating microsomal protocols is essential for translating this compound from a chemical probe into a viable therapeutic lead.

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Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Derivatives

Introduction N-phenylbenzamide derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-phenylbenzamide derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution patterns on both the aniline and benzoyl moieties play a crucial role in modulating their biological efficacy and pharmacokinetic profiles. This technical guide focuses on the synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, a molecule of interest due to the presence of a sterically hindered 2-tert-butylaniline group and an electronically modified 2-chloro-4-nitrobenzoyl scaffold.[4][5] The unique structural features of this compound make it a valuable candidate for further investigation in drug discovery programs.

This document provides a comprehensive overview of the synthetic pathways to N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide and its potential derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Core Synthesis Strategy: Amide Bond Formation

The central transformation in the synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is the formation of an amide bond between 2-tert-butylaniline and 2-chloro-4-nitrobenzoic acid or its activated derivative. The general synthetic approach is a two-step process involving the synthesis of the requisite precursors followed by their coupling.

Synthesis of Precursors
1. Synthesis of 2-tert-Butylaniline

2-tert-Butylaniline is a sterically hindered primary amine that serves as a key building block.[4][5] Its synthesis can be achieved through several methods, with the direct alkylation of aniline being a common approach.

One method involves the reaction of aniline with methyl tert-butyl ether in the presence of a montmorillonite catalyst in an autoclave at elevated temperature and pressure.[6] Another approach is the Friedel-Crafts alkylation of aniline with tert-butyl chloride, which typically requires a strong base like sodium hydride or potassium tert-butoxide.[7] Careful control of reaction conditions, such as temperature and molar ratios of reactants, is crucial to maximize the yield of the desired ortho-substituted product and minimize the formation of para-substituted and di-substituted byproducts.[7]

A patented method describes a multi-step synthesis starting from 2-tert-butylphenol, which is first reacted to form an intermediate that is subsequently acylated and then hydrolyzed to yield o-tert-butylaniline.[8]

Diagram: Synthesis of 2-tert-Butylaniline via Friedel-Crafts Alkylation

G Aniline Aniline Reaction Friedel-Crafts Alkylation Aniline->Reaction tert_Butyl_Chloride tert-Butyl Chloride tert_Butyl_Chloride->Reaction Base Strong Base (e.g., NaH, KOBu-t) Base->Reaction Solvent Inert Solvent (e.g., Toluene) Solvent->Reaction Product 2-tert-Butylaniline Side_Product Para- and Di-substituted Byproducts Reaction->Product Reaction->Side_Product

Caption: Friedel-Crafts alkylation of aniline to produce 2-tert-butylaniline.

2. Synthesis of 2-Chloro-4-nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid is the second key precursor. A common and effective method for its synthesis is the oxidation of 2-chloro-4-nitrotoluene.[9] This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled temperature conditions to convert the methyl group to a carboxylic acid.[9]

An alternative route involves a multi-step synthesis starting from toluene. This process includes:

  • Nitration of toluene to produce a mixture of ortho- and para-nitrotoluene, followed by separation of the para isomer.[10][11]

  • Chlorination of p-nitrotoluene at the ortho position relative to the methyl group.[10]

  • Oxidation of the methyl group of the resulting 2-chloro-4-nitrotoluene to a carboxylic acid group.[10]

Diagram: Synthesis of 2-Chloro-4-nitrobenzoic Acid from Toluene

G Toluene Toluene Nitration Nitration (HNO3/H2SO4) Toluene->Nitration p_Nitrotoluene p-Nitrotoluene Nitration->p_Nitrotoluene Chlorination Chlorination (Cl2, catalyst) p_Nitrotoluene->Chlorination two_Chloro_four_nitrotoluene 2-Chloro-4-nitrotoluene Chlorination->two_Chloro_four_nitrotoluene Oxidation Oxidation (KMnO4) two_Chloro_four_nitrotoluene->Oxidation Product 2-Chloro-4-nitrobenzoic Acid Oxidation->Product

Caption: Multi-step synthesis of 2-chloro-4-nitrobenzoic acid from toluene.

Amide Bond Formation: Coupling of Precursors

With both 2-tert-butylaniline and 2-chloro-4-nitrobenzoic acid in hand, the final step is the formation of the amide bond. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to side reactions and decomposition, especially with electronically sensitive substrates. Therefore, activation of the carboxylic acid is typically required.

Method 1: Acyl Chloride Formation Followed by Amination

A highly effective and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride.[12] 2-Chloro-4-nitrobenzoic acid can be converted to 2-chloro-4-nitrobenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[13][14][15]

The resulting 2-chloro-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with 2-tert-butylaniline to form the desired N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.[16] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[12]

Diagram: General Workflow for Amide Synthesis via Acyl Chloride

G Start 2-Chloro-4-nitrobenzoic Acid Step1 Acyl Chloride Formation Start->Step1 Reagent1 Thionyl Chloride (SOCl2) or Phosphorus Pentachloride (PCl5) Reagent1->Step1 Intermediate 2-Chloro-4-nitrobenzoyl Chloride Step1->Intermediate Step2 Amidation Intermediate->Step2 Reagent2 2-tert-Butylaniline Reagent2->Step2 Base Base (e.g., Triethylamine) Base->Step2 Product N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General experimental workflow for the synthesis of the target amide.

Method 2: Direct Amide Coupling

Advances in synthetic methodology have led to the development of direct coupling methods that do not require the isolation of the acyl chloride intermediate. These methods utilize coupling reagents that activate the carboxylic acid in situ. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt).[2]

Another approach is the use of phosphonium- or uranium-based coupling reagents. These methods often offer milder reaction conditions and can be advantageous for sensitive substrates.

A novel, metal-free method for amide bond formation has been developed using an nBu₄NI/TBHP catalyst system, which couples aldehydes with aromatic tertiary amines.[17][18][19] While not directly applicable to the current synthesis from a carboxylic acid, it highlights the ongoing innovation in amide bond formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-nitrobenzoyl Chloride

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-nitrobenzoic acid (1 equivalent) with an excess of thionyl chloride (e.g., 2-3 equivalents).[13][14]

  • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be vented to a fume hood or passed through a trap.

  • Continue refluxing until the solid 2-chloro-4-nitrobenzoic acid has completely dissolved and gas evolution ceases, typically for 2-3 hours.[13]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[12][13]

  • The crude 2-chloro-4-nitrobenzoyl chloride can be purified by vacuum distillation to yield a pale yellow solid or liquid.[13]

Protocol 2: Synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Materials:

  • 2-Chloro-4-nitrobenzoyl chloride

  • 2-tert-Butylaniline

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butylaniline (1 equivalent) and triethylamine (1.1-1.2 equivalents) in an anhydrous aprotic solvent.[12]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve 2-chloro-4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the solution of 2-chloro-4-nitrobenzoyl chloride dropwise to the cooled amine solution. A precipitate of triethylammonium chloride will likely form.[12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[12]

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[20]

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[12]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
2-tert-ButylanilineC₁₀H₁₅N149.23-60Boiling Point: 123-124 °C/17 mmHg[4]
2-Chloro-4-nitrobenzoic AcidC₇H₄ClNO₄201.56141-143---
2-Chloro-4-nitrobenzoyl ChlorideC₇H₃Cl₂NO₃220.0135-38Boiling Point: 143 °C/4 mm[13]
N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamideC₁₇H₁₇ClN₂O₃332.78---Predicted XlogP: 4.9[16]

Conclusion and Future Directions

The synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is a straightforward process that relies on well-established amide bond formation chemistry. The most reliable and scalable approach involves the conversion of 2-chloro-4-nitrobenzoic acid to its acyl chloride derivative, followed by reaction with 2-tert-butylaniline. The successful synthesis of this core scaffold opens up numerous possibilities for the creation of a diverse library of derivatives.

Future work could focus on:

  • Derivatization of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.[21] This would allow for the introduction of a wide range of substituents to explore structure-activity relationships.

  • Modification of the Benzoyl Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution, or other functional groups can be introduced onto the ring to modulate the electronic and steric properties of the molecule.

  • Analogues of 2-tert-Butylaniline: A variety of substituted anilines can be used in place of 2-tert-butylaniline to probe the impact of different substitution patterns on the aniline ring.[22]

By systematically exploring these derivatization pathways, it is possible to generate a focused library of compounds for biological screening, potentially leading to the discovery of novel therapeutic agents.

References

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw M
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid - Benchchem. (URL: )
  • Synthesis of 2-chloro-4-nitrobenzoyl chloride - PrepChem.com. (URL: [Link])

  • Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. - Study.com. (URL: )
  • Custom Synthesis of 2-tert-Butylaniline Deriv
  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. (URL: [Link])

  • Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - MDPI. (URL: [Link])

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. (URL: [Link])

  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (URL: [Link])

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC. (URL: [Link])

  • CA2821517A1 - Process for producing nitrobenzoyl chloride - Google P
  • CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. (URL: )
  • CN114773206B - Synthesis method of o-tert-butylaniline - Google P
  • 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH - Scientific Laboratory Supplies. (URL: [Link])

  • nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines - RSC Publishing. (URL: [Link])

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide - PubChemLite. (URL: [Link])

  • nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines - ResearchGate. (URL: [Link])

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC. (URL: [Link])

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])

  • Supplementary Information for - Rsc.org. (URL: [Link])

  • NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines - R Discovery. (URL: [Link])

  • 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem - NIH. (URL: [Link])

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])

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Foundational

Target Deconvolution Strategy for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Executive Summary The identification of molecular targets for phenotypic screening hits remains a critical bottleneck in modern drug discovery. This technical whitepaper outlines a comprehensive, multi-omics target decon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for phenotypic screening hits remains a critical bottleneck in modern drug discovery. This technical whitepaper outlines a comprehensive, multi-omics target deconvolution strategy for the synthetic small molecule N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6)[1], hereafter referred to as NCB-01 . By synthesizing structural chemoproteomics, label-free biophysics, and genome-wide chemogenomics, we establish a self-validating framework to transition NCB-01 from an orphan phenotypic hit to a mechanistically defined lead compound.

Structural Analysis & Chemoproteomic Probe Design

NCB-01 features a highly substituted benzamide core. The tert-butylphenyl group provides a sterically bulky hydrophobic anchor, while the 2-chloro-4-nitrobenzamide moiety offers multiple hydrogen bond acceptors and a highly electron-deficient aromatic ring. Benzamides are privileged chemotypes frequently associated with histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). However, identifying the precise target requires covalent capture in a native cellular environment.

To achieve this, we must first map the Structure-Activity Relationship (SAR) of NCB-01 to identify a solvent-exposed position that tolerates chemical modification without abrogating phenotypic efficacy. This site will be used to attach a dual-functional tag for chemoproteomic profiling.

Activity-Based Protein Profiling (ABPP)

To identify direct binding partners, we employ[2].

The Causality of the Method: Traditional affinity chromatography requires cell lysis prior to compound incubation. Lysis dilutes critical cofactors, disrupts weak protein-protein interactions, and destroys subcellular compartmentalization. By performing PAL-ABPP in live cells, we preserve the physiological state of the proteome. The inclusion of a diazirine crosslinker allows for zero-length covalent trapping upon UV irradiation, capturing even transient or low-affinity interactions before the cell is destroyed[3].

Protocol: Live-Cell PAL-ABPP
  • Probe Synthesis: Synthesize an NCB-01 analog incorporating a minimal aliphatic diazirine (for photo-crosslinking) and a terminal alkyne (for click chemistry) at the SAR-approved position.

  • In Situ Labeling: Incubate live target cells with 1–10 µM of the NCB-01-PAL probe (or DMSO vehicle control) for 2 hours at 37°C to allow for equilibrium binding within intact cellular compartments.

  • Covalent Capture: Irradiate the cells on ice with 365 nm UV light for 10 minutes. The diazirine forms a highly reactive carbene intermediate that covalently binds to the nearest amino acid residue within the target's binding pocket.

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent buffer (e.g., 1% NP-40). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-functionalized probe-protein complex.

  • Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS to identify significantly enriched targets compared to the DMSO control.

G Probe Synthesize NCB-01-PAL Incubate Live Cell Incubation Probe->Incubate UV UV Crosslink (365 nm) Incubate->UV Click Lysis & CuAAC Click UV->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS

Photoaffinity-based protein profiling (PAL-ABPP) workflow.

Label-Free Target Validation: Cellular Thermal Shift Assay (CETSA)

Because the addition of a photo-crosslinker and alkyne tag can sometimes alter the biological activity or subcellular distribution of the parent compound, orthogonal label-free validation is mandatory. We utilize the [4].

The Causality of the Method: CETSA relies on the fundamental thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ ). By heating intact cells across a gradient, unbound proteins denature and aggregate, while NCB-01-bound targets remain in solution[5]. This provides direct, label-free evidence of target engagement using the unmodified parent compound.

Protocol: Proteome-Wide CETSA (Thermal Profiling)
  • Treatment: Treat live cells with unmodified NCB-01 (at 10x IC50​ ) or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature to allow for aggregation.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Extract the soluble protein fraction. Label the fractions with Tandem Mass Tags (TMT) and analyze via LC-MS/MS to generate proteome-wide melt curves, identifying proteins with a statistically significant ΔTm​ [6].

Functional Validation via CRISPR-Cas9 Chemogenomics

Biochemical binding (established via ABPP and CETSA) does not inherently prove functional relevance. NCB-01 may bind multiple off-target proteins, but only one specific interaction might drive the observed phenotypic response. To establish this causal link, we deploy a [7].

The Causality of the Method: If NCB-01 exerts its therapeutic effect by inhibiting "Protein X", genetically knocking out Protein X should mimic the drug's effect. Alternatively, knocking out redundant compensatory pathways should hypersensitize the cells to NCB-01. This genetic approach systematically maps the compound's functional mechanism of action (MoA) and reveals potential resistance networks[8].

Protocol: CRISPR-Cas9 Resistance/Sensitization Screen
  • Library Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low Multiplicity of Infection (MOI = 0.3) to ensure a maximum of one sgRNA integration per cell[7].

  • Drug Selection: Split the mutant pool into two arms. Treat one arm with NCB-01 at the IC50​ (to screen for sensitization) or IC90​ (to screen for resistance) and the other with vehicle for 14 days.

  • Genomic Analysis: Extract genomic DNA, PCR-amplify the integrated sgRNA cassettes, and perform Next-Generation Sequencing (NGS).

  • Bioinformatics: Utilize the MAGeCK algorithm to identify sgRNAs that are significantly enriched (mediating resistance) or depleted (mediating sensitization) compared to the control population[9].

G cluster_methods Multi-Omics Deconvolution Hit Phenotypic Hit NCB-01 (519035-58-6) ABPP Chemoproteomics (PAL-ABPP) Hit->ABPP CETSA Label-Free Biophysics (CETSA / MS) Hit->CETSA CRISPR Chemogenomics (CRISPR-Cas9 Screen) Hit->CRISPR Target Convergent Target Identification ABPP->Target CETSA->Target CRISPR->Target

Multi-omics target deconvolution workflow for NCB-01.

Data Integration & Quantitative Analysis

The true power of this methodology lies in the intersection of the datasets. A high-confidence target for NCB-01 must be covalently modified in ABPP, thermally stabilized in CETSA, and genetically validated as a pathway dependency in the CRISPR screen.

Table 1: Quantitative Comparison of Target Deconvolution Modalities

ModalityQuantitative ReadoutSensitivityFalse Discovery Rate (FDR)ThroughputPrimary Limitation
PAL-ABPP Spectral counts / LFQ intensityHigh (captures transient interactions)Medium (non-specific UV crosslinking)Medium (Multiplexed MS)Requires SAR-compatible probe synthesis
CETSA ΔTm​ (°C) / AUC shiftsMedium (requires stable complex)Low (thermodynamically driven)High (TMT-multiplexed)Insensitive to highly flexible/intrinsically disordered proteins
CRISPR-Cas9 sgRNA log2 fold-change (LFC)High (amplified via NGS)Low (MAGeCK robust ranking)Ultra-High (Genome-wide)Identifies functional pathway dependencies, not direct physical binding

References

  • NextSDS Chemical Database - N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE (CAS: 519035-58-6) Substance Information.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 75, 101304.124125.[Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.[Link]

  • Li, W., et al. (2014). MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens. Genome Biology, 15(12), 554.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Aqueous Transition Protocol for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide in Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6) Introduction & Physicochemical Profiling Successfully u...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound: N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6)

Introduction & Physicochemical Profiling

Successfully utilizing highly lipophilic synthetic small molecules in in vitro biological assays requires overcoming the fundamental thermodynamic barrier of aqueous insolubility. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6) is a highly hydrophobic compound characterized by a bulky tert-butylphenyl group and a chloronitrobenzamide core[1].

When introduced to aqueous cell culture media, compounds of this structural class are highly prone to "crashing out" (precipitating)[2]. This phenomenon occurs due to a rapid solvent shift : when a Dimethyl Sulfoxide (DMSO) stock solution is added directly to water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic small molecule locally supersaturated, triggering rapid nucleation and crystal formation[3]. To prevent this, researchers must employ a controlled solvation and transition strategy that utilizes intermediate dilutions and carrier proteins to maintain the compound in a bioavailable state[2].

Causality of Experimental Choices (E-E-A-T Principles)

  • Master Solvation in Anhydrous DMSO: DMSO is chosen for its high dielectric constant and amphiphilic nature, which efficiently disrupts the crystal lattice of the solid powder[2]. However, DMSO is highly hygroscopic; absorbing atmospheric water will dramatically lower the solubility threshold of the stock solution, leading to premature precipitation[3].

  • The "Hydrophobic Sink" Effect: Fetal Bovine Serum (FBS) contains albumin and other carrier proteins that bind hydrophobic molecules. Pre-warming media containing FBS before adding the compound allows these proteins to act as a "hydrophobic sink," capturing the free drug before it can nucleate and precipitate[2].

  • Strict DMSO Toxicity Management: While DMSO is an excellent solvent, concentrations above 0.1% (v/v) can induce significant off-target effects, including transcriptomic alterations, caspase-3 cleavage, and reduced cell viability in sensitive primary cells[4]. The protocol below is mathematically constrained to keep final DMSO concentrations at or below 0.1%[5].

Experimental Protocols

Phase 1: Master Stock Preparation (The "Solvation" Phase)

Objective: Create a stable, highly concentrated stock solution without inducing degradation.

  • Equilibration: Allow the lyophilized powder of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermal & Acoustic Assistance: If the solution is not completely clear, place the vial in a heated ultrasonic water bath (37°C) for 5–10 minutes. The acoustic cavitation and thermal energy will overcome the activation energy required for complete dissolution.

  • Aliquot & Store: Aliquot the master stock into single-use amber microcentrifuge tubes to avoid freeze-thaw cycles, which are a primary cause of latent precipitation[3]. Store at -20°C or -80°C[5].

Phase 2: Aqueous Dilution Strategy (The "Transition" Phase)

Objective: Transition the compound from 100% organic solvent to 99.9% aqueous media without nucleation.

  • Pre-warm Media: Warm the complete cell culture medium (containing 5-10% FBS) to 37°C in a water bath[2].

  • Intermediate Dilution (Crucial Step): Do not add the 10 mM stock directly to the final assay well. Instead, create a 100X intermediate working solution. For example, to achieve a final assay concentration of 10 µM, first dilute the 10 mM stock 1:10 into 100% DMSO to make a 1 mM working stock.

  • Rapid Mixing: Add 1 µL of the 1 mM working stock to 999 µL of the pre-warmed complete media. Pipette vigorously and immediately to ensure rapid dispersion. The presence of serum proteins will immediately bind the compound, preventing crystallization[2].

  • Vehicle Control: Prepare a vehicle control using the exact same volume of pure DMSO added to the media, ensuring the background solvent toxicity is perfectly matched[6].

Data Presentation & Assay Matrix

Table 1: Stock Concentration & Dilution Matrix

Calculations based on maintaining a strict ≤0.1% final DMSO concentration.

Desired Final Assay Conc.Required Master Stock Conc.Intermediate Working Stock (in 100% DMSO)Volume of Working Stock per 1 mL MediaFinal DMSO %
1 µM 10 mM1 mM1.0 µL0.1%
5 µM 10 mM5 mM1.0 µL0.1%
10 µM 20 mM10 mM1.0 µL0.1%
20 µM 20 mM20 mM1.0 µL0.1%
Table 2: DMSO Toxicity Thresholds in Cell Culture Assays

Summary of generally accepted limits for in vitro assays[4][5].

Final DMSO ConcentrationCellular Impact & Recommendation
≤ 0.05% Optimal. Safe for highly sensitive primary cells (e.g., Fibroblast-like synoviocytes)[4].
0.1% Gold Standard. Tolerated by almost all immortalized and primary cell lines[5].
0.2% - 0.5% Use with Caution. Acceptable for robust cancer lines (e.g., HeLa, HEK293) for short durations (<48h), but requires strict vehicle control validation[5].
> 1.0% Not Recommended. Induces significant cytotoxicity, apoptosis, and protein unfolding[4][5].

Workflow Visualization

Below is the logical workflow for transitioning the hydrophobic compound into an aqueous environment while avoiding the pitfalls of solvent shift and supersaturation.

Workflow Powder N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (Solid Powder) DMSO_Stock Master Stock (10-20 mM) in 100% Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO_Stock Add DMSO Inter_Dilution Intermediate Dilution (100x) in Pre-warmed Media (37°C) (Rapid Mixing) DMSO_Stock->Inter_Dilution Serial Dilution (Prevents Solvent Shift) Precipitation Precipitation / Crashing Out (Avoid Direct Addition) DMSO_Stock->Precipitation Direct Addition (High Local Supersaturation) Final_Assay Final Assay Media (≤ 0.1% DMSO) (Add to Cells) Inter_Dilution->Final_Assay Final Dilution

Workflow for solubilizing highly hydrophobic small molecules to prevent aqueous precipitation.

References

  • N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE Chemical Substance Information NextSDS[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes National Institutes of Health (PMC)[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions ResearchGate[Link]

Sources

Application

Preclinical In Vivo Dosing, Formulation, and Pharmacokinetic Protocol for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Executive Summary & Compound Profiling N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS Number: 519035-58-6)[1] is a highly lipophilic, halogenated nitroaromatic compound. In preclinical drug development, substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS Number: 519035-58-6)[1] is a highly lipophilic, halogenated nitroaromatic compound. In preclinical drug development, substituted benzamides of this class often present significant formulation and metabolic challenges.

The presence of the tert-butyl group and the chloro-substituent drastically increases the compound's partition coefficient (cLogP > 4.5), rendering it practically insoluble in aqueous media. Furthermore, the 4-nitroaromatic moiety introduces a specific metabolic liability: in vivo bioreduction. Nitroaromatic compounds are highly susceptible to reduction by hepatic nitroreductases and intestinal microflora, often converting the nitro group into a reactive hydroxylamine and ultimately an arylamine[2].

This application note provides a self-validating, step-by-step in vivo dosing and pharmacokinetic (PK) protocol designed to overcome these physicochemical barriers while ensuring data integrity and regulatory compliance.

Formulation Strategy & Vehicle Selection

Expertise & Causality: Administering a highly lipophilic compound in vivo requires overcoming the thermodynamic barrier of aqueous insolubility. If the compound precipitates in the bloodstream following Intravenous (IV) injection, it can cause fatal micro-embolisms. Therefore, IV formulations must be thermodynamically stable true solutions, utilizing co-solvents (DMSO) and surfactants (Tween-80). Conversely, Oral (PO) administration can tolerate fine suspensions, though true solutions (e.g., using cyclodextrins) yield more consistent bioavailability.

Table 1: Validated Formulation Matrices
RouteVehicle CompositionPreparation CausalitySelf-Validation Metric
IV 5% DMSO + 10% Tween-80 + 85% SalineDMSO disrupts the crystal lattice; Tween-80 forms micelles to prevent precipitation upon dilution in blood.Centrifuge at 10,000 × g for 5 min. Absence of a pellet validates complete solubilization.
PO 20% HP-β-CD in ddH₂OHydroxypropyl-β-cyclodextrin encapsulates the hydrophobic tert-butyl/chloro moieties in its cavity.Dynamic Light Scattering (DLS) shows a monodisperse peak, confirming complexation.
PO 0.5% Methylcellulose + 0.2% Tween-80Viscous suspension prevents rapid settling of the compound in the GI tract.Visual inspection after 2 hours of resting; suspension must remain homogenous without phase separation.

In Vivo Administration Protocols

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: Intravenous (IV) Tail Vein Injection (Mice/Rats)
  • Preparation: Warm the formulated IV solution (5% DMSO / 10% Tween-80 / 85% Saline) to 37°C to ensure micellar stability.

  • Animal Restraint: Place the rodent in a specialized restrainer. Warm the tail using a heat lamp (approx. 39°C) for 2–3 minutes to induce vasodilation.

  • Syringe Loading & Validation: Draw the required volume (maximum 5 mL/kg for mice) into a 27G insulin syringe. Validation Check: Weigh the loaded syringe on an analytical balance.

  • Injection: Disinfect the tail with 70% ethanol. Insert the needle into the lateral tail vein at a shallow angle. Inject slowly over 10–15 seconds. Resistance indicates extravasation; if this occurs, abort and use the contralateral vein.

  • Post-Dosing Validation: Weigh the empty syringe. The delta weight (Δw) provides the exact administered mass, validating the precise dose delivered for downstream PK calculations.

Protocol 3.2: Oral Gavage (PO) Administration
  • Fasting: Fast the animals for 12 hours prior to dosing (water ad libitum). Causality: This eliminates the "food effect," where lipophilic drugs bind to dietary lipids, causing erratic absorption profiles.

  • Dosing: Attach a stainless-steel bulb-tipped gavage needle to the syringe. Draw the PO suspension/solution (maximum 10 mL/kg).

  • Administration: Immobilize the animal using the scruff technique to align the esophagus. Gently insert the gavage needle over the tongue and down the esophagus. Do not force the needle.

  • Delivery: Dispense the compound and withdraw the needle smoothly. Monitor the animal for 15 minutes for signs of respiratory distress (which would indicate accidental tracheal administration).

Pharmacokinetic Workflow & Bioanalysis

To accurately model the PK profile of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, serial blood sampling coupled with rigorous LC-MS/MS bioanalysis is required.

PK_Workflow A Compound Formulation B In Vivo Administration A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Bioanalysis D->E F PK / PD Modeling E->F

Figure 1: Standardized in vivo pharmacokinetic workflow for lipophilic benzamide derivatives.

Step-by-Step Bioanalytical Protocol
  • Blood Collection: Collect 150 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microtainers.

  • Plasma Separation: Centrifuge immediately at 2,000 × g for 10 minutes at 4°C. Validation Check: Inspect for hemolysis (red/pink tint). Hemolyzed samples must be flagged, as erythrocyte rupture releases esterases and reductases that can artificially degrade the compound ex vivo.

  • Protein Precipitation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column.

  • System Validation: The bioanalytical method must comply with FDA M10 Guidelines[3]. Validation Check: The calibration curve must exhibit an R2≥0.99 . Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations[3].

Metabolic Considerations: Nitroreduction Pathway

A critical aspect of dosing N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is monitoring its metabolism. The nitroaromatic group is highly susceptible to reduction in vivo, a process driven by both hepatic enzymes (e.g., CYP450s) and gut microflora[2].

Expertise Insight: When conducting LC-MS/MS bioanalysis, you must utilize a multiplexed MRM (Multiple Reaction Monitoring) method to track not only the parent compound but also the putative aminobenzamide metabolite. Failure to track this metabolite will result in an incomplete mass balance and a misunderstanding of the compound's clearance mechanisms.

Metabolism A N-(2-tert-butylphenyl)- 2-chloro-4-nitrobenzamide B Nitroreductase / CYP450 (Hepatic & Gut Flora) A->B C Nitroso Intermediate B->C D Hydroxylamine Intermediate C->D E N-(2-tert-butylphenyl)- 2-chloro-4-aminobenzamide D->E

Figure 2: Putative in vivo nitroreduction metabolic pathway of the 4-nitrobenzamide moiety.

Data Presentation & Interpretation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is used to derive standard PK parameters. Below is a representative data structure summarizing the expected quantitative outputs for a lipophilic benzamide.

Table 2: Representative Pharmacokinetic Parameters
ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Biological Significance
Cmax​ ng/mL1,850420Peak plasma concentration; indicates acute exposure and potential toxicity thresholds.
Tmax​ hr0.0832.5Time to peak concentration; prolonged Tmax​ in PO indicates slow intestinal absorption.
AUC0−last​ hr*ng/mL3,2004,800Total systemic exposure over the measured time course.
T1/2​ hr1.82.2Elimination half-life; informs dosing frequency for efficacy models.
Clearance (Cl) mL/min/kg10.4N/AHigh Cl suggests rapid hepatic metabolism (e.g., nitroreduction).
Bioavailability (F) %100%30%Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • NextSDS. "N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE — Chemical Substance Information." (CAS: 519035-58-6). NextSDS Chemical Database. [Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, November 2022.[Link]

  • Rickert, D. E. "Metabolism of nitroaromatic compounds." Drug Metabolism Reviews, vol. 18, no. 1, 1987, pp. 23-53.[Link]

Sources

Method

mass spectrometry sample preparation for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

An Application Guide to Sample Preparation for the Mass Spectrometry Analysis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Authored by: A Senior Application Scientist Abstract This document provides a detailed tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Sample Preparation for the Mass Spectrometry Analysis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide for the sample preparation of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide for quantitative and qualitative analysis by mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS). N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is a complex small molecule whose accurate detection is critical in various stages of pharmaceutical research and development. Effective sample preparation is arguably the most critical step in the analytical workflow, as it directly impacts the quality, accuracy, and reproducibility of MS results.[1] This guide moves beyond simple procedural lists to explain the underlying principles of each step, empowering researchers to adapt and troubleshoot methodologies. We will explore two robust extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The protocols are designed to minimize matrix effects, enhance analyte concentration, and ensure compatibility with modern ionization techniques such as Electrospray Ionization (ESI).[2][3]

Analyte Profile and Physicochemical Properties

Understanding the physicochemical properties of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is fundamental to designing an effective sample preparation strategy. Its structure dictates its solubility, polarity, and reactivity, which in turn informs the choice of solvents, sorbents, and extraction conditions.

PropertyValue / DescriptionSource & Implication for Sample Prep
Chemical Name N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide[4]
CAS Number 519035-58-6[4]
Molecular Formula C₁₇H₁₇ClN₂O₃[5]
Monoisotopic Mass 332.09277 Da[5]
Predicted XlogP 4.9[5] This high value indicates the compound is highly non-polar (lipophilic). This property is the cornerstone of our strategy, predicting high solubility in organic solvents and strong retention on reversed-phase SPE media.
Structure A benzamide derivative with nitro and chloro substitutions, and a sterically hindered tert-butyl group.The amide linkage may be susceptible to hydrolysis under extreme pH conditions. The nitro and chloro groups make it an electron-rich molecule, suitable for ESI in negative mode, although positive mode [M+H]⁺ is also predicted.[5]

The Central Challenge: Mitigating Matrix Effects

In LC-MS analysis, the "matrix" refers to all components in the sample other than the analyte of interest.[6] When analyzing samples from complex biological or environmental sources, these co-extracted components can interfere with the ionization of the target analyte in the MS source, a phenomenon known as matrix effect.[7] This can lead to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing its signal intensity and compromising sensitivity.[3][6]

  • Ion Enhancement: Less common, where matrix components can increase the analyte's signal, leading to overestimation.

  • Irreproducible Results: Matrix effects can vary between samples, leading to poor precision and accuracy.[8][9]

The primary goal of the following protocols is to selectively isolate N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide from these interfering matrix components, thereby ensuring reliable and accurate quantification.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and highly effective technique for separating compounds based on their differential solubilities in two immiscible liquids—typically an aqueous phase and an organic solvent.[10][11] Given the analyte's high lipophilicity (XlogP of 4.9), it will preferentially partition into a non-polar organic solvent, leaving polar matrix components (salts, proteins, sugars) behind in the aqueous phase.[12][13]

Workflow for Liquid-Liquid Extraction

LLE_Workflow start 1. Sample Alkalinization (e.g., Plasma + NH4OH) add_solvent 2. Add Organic Solvent (e.g., Methyl tert-butyl ether) start->add_solvent Ensure analyte is neutral vortex 3. Vortex & Agitate (Promote Partitioning) add_solvent->vortex centrifuge 4. Centrifuge (Separate Phases) vortex->centrifuge collect 5. Collect Organic Layer (Analyte is here) centrifuge->collect Avoid aqueous layer & interface evaporate 6. Evaporate to Dryness (Under Nitrogen Stream) collect->evaporate reconstitute 7. Reconstitute (In Mobile Phase) evaporate->reconstitute Concentrates analyte analyze 8. Analyze via LC-MS reconstitute->analyze

Caption: Workflow for LLE of the target analyte.

Step-by-Step LLE Protocol
  • Materials & Reagents:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • 1.5 mL microcentrifuge tubes

    • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC Grade)

    • Ammonium Hydroxide (NH₄OH), 5% in water

    • Methanol and/or Acetonitrile (HPLC Grade)

    • Water (LC-MS Grade)

  • Procedure:

    • Pipette 100 µL of the sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

    • Alkalinization: Add 20 µL of 5% NH₄OH and briefly vortex. Causality: This step ensures the amide and any potential acidic functionalities on matrix components are deprotonated, neutralizing the analyte to maximize its partitioning into the organic solvent.

    • Extraction: Add 1 mL of MTBE. Causality: MTBE is an excellent choice due to its low miscibility with water, moderate polarity suitable for extracting the analyte, and lower density, which forms the upper layer for easy collection.

    • Mixing: Vortex vigorously for 2 minutes to ensure intimate contact between the two phases, facilitating the transfer of the analyte.

    • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.[14]

    • Collection: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.

    • Evaporation: Place the tube in a nitrogen evaporator at 35-40°C and evaporate the solvent to complete dryness. This step concentrates the analyte.

    • Reconstitution: Reconstitute the dried extract in 100 µL of a solution that mimics the initial mobile phase of your LC method (e.g., 50:50 Acetonitrile:Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble debris.

    • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more advanced and selective sample preparation technique that uses a solid sorbent packed into a cartridge or well plate to isolate analytes from a liquid sample.[12][15] For a non-polar compound like N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is ideal.[16] The principle is based on the analyte adsorbing to the hydrophobic sorbent while polar contaminants pass through.

Workflow for Solid-Phase Extraction

SPE_Workflow condition 1. Condition Sorbent (Methanol) equilibrate 2. Equilibrate Sorbent (Water) condition->equilibrate Activates sorbent load 3. Load Sample (Pre-treated) equilibrate->load Prepares for aqueous sample wash 4. Wash Sorbent (e.g., 5% Methanol in Water) load->wash Analyte is retained elute 5. Elute Analyte (e.g., Acetonitrile) wash->elute Removes polar interferences process 6. Evaporate & Reconstitute elute->process Recovers analyte analyze 7. Analyze via LC-MS process->analyze

Caption: General workflow for reversed-phase SPE.

Step-by-Step SPE Protocol
  • Materials & Reagents:

    • SPE cartridges (e.g., C18-bonded silica or polymeric reversed-phase like Strata-X, 30 mg / 1 mL)

    • SPE vacuum manifold or positive pressure processor

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (LC-MS Grade)

    • Phosphoric Acid (for sample pre-treatment)

  • Procedure:

    • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) 1:1 with water containing 0.1% phosphoric acid. Causality: Acidification ensures the analyte is fully protonated and neutral, maximizing its retention on the non-polar sorbent. Dilution reduces sample viscosity for better flow through the cartridge.

    • Condition: Pass 1 mL of Methanol through the SPE cartridge. Causality: This step wets the hydrophobic C18 chains and activates the sorbent.

    • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry. Causality: This removes the methanol and prepares the sorbent for the aqueous sample, ensuring proper interaction.

    • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Wash: Pass 1 mL of 5% Methanol in water through the cartridge. Causality: This is a critical step to remove weakly bound, polar matrix components while the highly non-polar analyte remains strongly bound to the sorbent.

    • Elute: Place a clean collection tube inside the manifold. Elute the analyte from the cartridge using 1 mL of Acetonitrile. Causality: The strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it into the collection tube.

    • Evaporate & Reconstitute: As with the LLE protocol, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a mobile phase-matched solution.

    • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Quality Control and Method Validation

To ensure the trustworthiness of your results, incorporate the following QC measures:

  • Internal Standard (IS): The use of a stable isotope-labeled version of the analyte is highly recommended. The IS is added to all samples, calibrators, and QCs at the very beginning of the process. It co-extracts with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Recovery Experiments: Spike a known amount of the analyte into a blank matrix sample (a sample known not to contain the analyte) and process it alongside a neat solution of the analyte at the same concentration. The ratio of the peak area from the matrix sample to the neat sample indicates the overall process efficiency (recovery %). Aim for recoveries between 85-115%.

  • Matrix Factor Assessment: To specifically evaluate ion suppression/enhancement, compare the peak area of an analyte spiked into a blank matrix after extraction with the peak area of a neat solution. A ratio significantly different from 1 indicates the presence of matrix effects.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery - Incomplete partitioning (LLE) or elution (SPE).- Analyte loss during evaporation (too hot/long).- Sorbent bed dried out before sample loading (SPE).- Ensure pH is optimal for analyte neutrality.- Use a stronger elution solvent for SPE (e.g., add 2% formic acid to acetonitrile).- Optimize evaporation temperature and time.- Re-run SPE, ensuring the sorbent remains wet after equilibration.
High Variability (Poor RSD%) - Inconsistent vortexing or shaking (LLE).- Inconsistent flow rates during SPE.- Pipetting errors.- Use a mechanical shaker for consistent LLE mixing.- Use an automated SPE processor or ensure consistent vacuum/pressure.- Calibrate pipettes and use proper technique.
Evidence of Matrix Effects (Ion Suppression) - Insufficient cleanup.- Co-elution of phospholipids or other interferences.- For LLE, try a back-extraction step.- For SPE, add a more rigorous wash step (e.g., increase % organic in wash solvent slightly).- Consider a different SPE sorbent (e.g., mixed-mode or phospholipid removal plates).[3]

Conclusion

The successful mass spectrometric analysis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is critically dependent on a well-designed and executed sample preparation strategy. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust and reliable methods for isolating this non-polar analyte from complex sample matrices. LLE provides a simple, cost-effective approach, while SPE offers higher selectivity, potential for automation, and often cleaner extracts.[12] The choice between them will depend on the specific application, sample matrix, required throughput, and available resources. By understanding the chemical principles behind each protocol and incorporating rigorous quality control, researchers can generate high-quality, reproducible data essential for advancing their scientific objectives.

References

  • NextSDS. N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE - Chemical Substance Information.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6).
  • Thermo Fisher Scientific. Sample Preparation for Mass Spectrometry.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Cámara, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
  • Li, W., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One.
  • ResearchGate. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Sigma-Aldrich. Sample Preparation for Mass Spectrometry.
  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis.
  • Wikipedia. Sample preparation in mass spectrometry.
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?.
  • Merck Millipore. Liquid-Liquid Extraction | Analytics and Sample Preparation.
  • Slideshare. (2014). Liquid liquid extraction.
  • PubChemLite. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (C17H17ClN2O3).
  • MDPI. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • MDPI. (2019). Materials for Solid-Phase Extraction of Organic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering "brick dust" or "grease ball" molecules is a daily reality.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering "brick dust" or "grease ball" molecules is a daily reality. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide represents a worst-case scenario for aqueous solubility: it is highly lipophilic, heavily substituted with bulky hydrophobic groups, and possesses a rigid amide backbone.

This guide provides mechanistic insights and field-proven protocols to overcome the thermodynamic barriers preventing this compound from dissolving in aqueous media.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why is the baseline aqueous solubility of this specific benzamide nearly undetectable? The solubility of a solid solute in water is governed by two opposing thermodynamic forces: the energy required to disrupt the crystal lattice and the energy gained through aqueous solvation[1]. This compound suffers on both fronts:

  • High Crystal Lattice Energy: Benzamides typically form robust intermolecular hydrogen bond networks (amide N-H to C=O or nitro groups). This drives tight crystal packing, resulting in a high lattice energy that resists dissolution[2].

  • High Lipophilicity (Poor Solvation): The bulky tert-butyl group is highly hydrophobic. Combined with the chloro and nitro substitutions, the molecule has a high partition coefficient (LogP). Water molecules cannot favorably solvate these large, non-polar surface areas, leading to hydrophobic exclusion.

Q2: Can I improve solubility by adjusting the pH of my assay buffer? No. A common mistake in early formulation is attempting to force dissolution via pH adjustment. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide lacks ionizable centers within the physiological pH range (pH 1–10). The amide nitrogen is neutral, and the protons on the aromatic rings are not acidic. Therefore, salt formation or pH-driven ionization is thermodynamically impossible for this scaffold.

Q3: My compound dissolves in 100% DMSO but crashes out immediately when diluted in cell culture media. Why? This is solvent-shift precipitation. The compound is soluble in DMSO because the solvent disrupts the crystal lattice and solvates the hydrophobic rings. However, when introduced to water, the local concentration of DMSO drops rapidly. Because the thermodynamic drive for the highly lipophilic compound to avoid water is stronger than the kinetic rate of mixing, it rapidly nucleates and precipitates into an amorphous or crystalline solid.

Part 2: Troubleshooting Workflows & Visualization

Depending on your downstream application, the strategy to force this molecule into solution changes drastically.

  • For In Vitro Assays: The goal is to keep the molecule in solution without precipitating upon dilution. Inclusion Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD shields the bulky tert-butylphenyl ring from water, while its hydrophilic exterior maintains aqueous solubility[3].

  • For In Vivo Studies: Co-solvents are often too toxic for in vivo use at the volumes required for high-dose exposure. The gold standard for oral delivery of such molecules is the Amorphous Solid Dispersion (ASD) . By trapping the drug in a high-energy amorphous state within a polymer matrix, you bypass the crystal lattice energy barrier entirely, generating a supersaturated solution in the gastrointestinal tract[4].

SolubilityWorkflow Start N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Low Aqueous Solubility Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro < 1% organic allowed InVivo In Vivo Studies (PK/Efficacy) Decision->InVivo High dose required Cosolvent Co-solvency (DMSO, PEG400, Tween 80) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVitro->Cyclodextrin InVivo->Cyclodextrin IV / IP dosing ASD Amorphous Solid Dispersion (PVP, HPMCAS) InVivo->ASD Oral (PO) dosing Lipid Lipid-Based Formulation (SMEDDS) InVivo->Lipid Oral (PO) dosing

Figure 1: Decision matrix for selecting a solubility enhancement strategy based on target application.

Part 3: Self-Validating Experimental Protocols
Protocol A: Phase Solubility Study with HP-β-CD (For In Vitro / IV Dosing)

Mechanistic Goal: Determine the stoichiometric binding constant ( K1:1​ ) and maximum achievable solubility by encapsulating the hydrophobic moieties inside the cyclodextrin cavity.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 30, 40, and 50 mM) in your target buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of crystalline N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (e.g., 5 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously at 300 rpm at a constant temperature (25°C or 37°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PVDF syringe filter. (Self-Validation Step: Discard the first 0.2 mL of filtrate to account for potential drug adsorption to the filter membrane).

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV.

  • Data Validation: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). An AL​ -type linear plot confirms a 1:1 inclusion complex.

Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation (For Oral In Vivo Dosing)

Mechanistic Goal: Destroy the crystal lattice energy barrier by trapping the compound in a kinetically stable, high-energy amorphous state using a polymer "parachute" to prevent recrystallization[5].

  • Selection: Select a hydrophilic polymer with a high glass transition temperature ( Tg​ ), such as Polyvinylpyrrolidone (PVP K30) or Hypromellose Acetate Succinate (HPMCAS).

  • Dissolution: Dissolve N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide and the polymer at a 1:4 (Drug:Polymer) weight ratio in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) until a completely clear solution is formed.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation prevents the drug molecules from organizing back into a crystal lattice.

  • Secondary Drying: Place the resulting solid film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Pulverization: Gently mill the solid dispersion into a fine powder and store it in a desiccator.

  • Self-Validation Step: Analyze the powder using Polarized Light Microscopy (PLM). The complete absence of birefringence (no glowing crystals under cross-polarized light) confirms a successful transformation to the amorphous state.

Part 4: Quantitative Data Presentation

The table below summarizes the expected thermodynamic and kinetic solubility enhancements based on the structural properties of highly lipophilic benzamides.

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility EnhancementProsCons
Aqueous Buffer (Baseline) N/A< 1 µg/mL (Baseline)Physiologically relevantInsufficient for assays
1% DMSO (Co-solvent) Disruption of water hydrogen bond network2 - 5xEasy to prepareHigh risk of precipitation upon dilution
50 mM HP-β-CD Hydrophobic cavity inclusion complexation50 - 100xExcellent for IV/IP dosing; stableHigh excipient mass required
Amorphous Solid Dispersion (1:4 PVP) Elimination of crystal lattice energy barrier200 - 500x (Kinetic Supersaturation)Best for oral bioavailabilitySusceptible to moisture-induced recrystallization
References
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. 2

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC.1

  • Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC. 3

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC. 4

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. 5

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Overview N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is a sterically hindered, electronically deactivated benzamide derivative. While its structural complexity is advantageous for target binding in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is a sterically hindered, electronically deactivated benzamide derivative. While its structural complexity is advantageous for target binding in drug development, it introduces specific vulnerabilities during long-term storage. This guide provides evidence-based troubleshooting for researchers to maintain compound integrity.

Part 1: Structural Liabilities & Degradation Mechanics

Q1: What are the primary structural liabilities of this compound during storage?

The degradation profile of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is governed by the competing effects of its functional groups:

  • Photolability of the Nitroaromatic Ring: The 4-nitro group acts as a strong chromophore. Upon exposure to UV or visible light, nitroaromatics undergo excitation to a triplet state, leading to a nitro-nitrite rearrangement and subsequent radical generation [1]. This is the most rapid degradation pathway under ambient laboratory conditions.

  • Amide Bond Distortion vs. Steric Shielding: The amide bond (N-C=O) is typically stable due to resonance. The bulky 2-tert-butyl group on the aniline ring provides significant steric shielding against nucleophilic attack by water [2]. However, the ortho-chloro substituent on the benzoyl ring forces the molecule out of planarity. This ground-state distortion weakens the nN → π*C=O resonance, paradoxically making the amide bond susceptible to hydrolysis if exposed to high humidity or extreme pH over prolonged periods [3].

Pathways Compound N-(2-tert-butylphenyl)- 2-chloro-4-nitrobenzamide Photo Photolytic Stress (UV / Visible Light) Compound->Photo Photon Absorption Hydro Hydrolytic Stress (Moisture / pH Extremes) Compound->Hydro Nucleophilic Attack Therm Thermal Stress (Elevated Temperatures) Compound->Therm Heat > 60°C ProdPhoto Nitro-Nitrite Rearrangement & Radical Photoproducts Photo->ProdPhoto Radical Pathway ProdHydro 2-tert-butylaniline + 2-chloro-4-nitrobenzoic acid Hydro->ProdHydro C-N Bond Cleavage ProdTherm Oxidative Adducts & Amide Cleavage Therm->ProdTherm Thermal Degradation

Fig 1: Primary degradation pathways of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.

Part 2: Troubleshooting Common Storage Issues

Q2: My stored powder has changed from pale yellow to a darker orange/brown, and HPLC shows multiple new peaks. What happened? Causality: This is the hallmark of photodegradation . The color shift indicates the formation of complex, conjugated photoproducts (such as nitroso derivatives or pyrenediones) resulting from the radical recombination of the excited nitroaromatic moiety [1]. Solution:

  • Immediate Action: Discard the discolored batch; photoproducts are highly reactive and will confound biological assays.

  • Prevention: Store the compound exclusively in amber glass vials. Handle the material under subdued lighting or UV-filtered hoods.

Q3: I am detecting 2-tert-butylaniline and 2-chloro-4-nitrobenzoic acid in my LC-MS analysis of a stored batch. Why? Causality: These are the direct products of amide hydrolysis . Despite the steric hindrance of the tert-butyl group, ambient moisture (humidity) can penetrate poorly sealed containers [4]. The ground-state distortion of the amide bond lowers the activation energy required for water to attack the carbonyl carbon, leading to C-N bond cleavage [3]. Solution:

  • Immediate Action: Re-purify the batch via flash chromatography or recrystallization if the degradation is minor (<5%).

  • Prevention: Store the compound in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Place the container in a desiccator at 2–8°C. Allow the vial to reach room temperature before opening to prevent condensation.

Part 3: Self-Validating Stability Protocols

To ensure trust in your experimental data, you must establish a self-validating stability-indicating assay. Do not assume a batch is stable just because it was stored at 4°C.

Protocol: Forced Degradation & Mass Balance Validation

This protocol establishes the specific degradation kinetics for your batch, ensuring your analytical method can separate the parent compound from its degradants.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

Step 2: Stress Conditions Run these in parallel with a control kept at -20°C in the dark.

  • Hydrolytic Stress (Acid): Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours [4].

  • Hydrolytic Stress (Base): Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours [4].

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose 1 mL stock (in a clear quartz vial) to 254 nm UV light for 12 hours.

Step 3: Neutralization & Dilution Neutralize the acid/base samples to prevent damage to the HPLC column. Dilute all samples to 0.1 mg/mL with the mobile phase.

Step 4: Analysis Inject into an HPLC-DAD system (C18 column, gradient water/acetonitrile with 0.1% TFA). Monitor at 254 nm and the compound's specific λmax.

Step 5: Self-Validation Check (Critical) Calculate the mass balance. The sum of the peak areas of the degradants plus the remaining parent compound must equal ~100% of the control peak area. If the mass balance is <90%, degradants are either not eluting or lack UV absorbance, requiring orthogonal LC-MS/MS validation to ensure no hidden degradation is occurring.

Quantitative Data Summary

Table 1: Expected Degradation Profile Under Stress Conditions

Stress ConditionPrimary Degradant(s) ObservedExpected Degradation (%)Risk Level during Storage
Photolytic (UV, 12h) Nitroso-derivatives, Radical Adducts40 - 60%Critical
Base Hydrolysis (60°C) 2-tert-butylaniline, 2-chloro-4-nitrobenzoic acid15 - 25%Moderate
Acid Hydrolysis (60°C) 2-tert-butylaniline, 2-chloro-4-nitrobenzoic acid5 - 10%Low
Oxidative (3% H₂O₂, 24h) N-oxides (trace)< 5%Low
Thermal (Solid, 60°C, 7d) None (Stable in solid state if dry)< 1%Low

References

  • Title: N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE Source: NextSDS URL: [Link]

  • Title: Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Welcome to the technical support center for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Analyte: Key to a Robust Method

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is a hydrophobic, neutral molecule. Its structure, featuring a bulky tert-butyl group and chloro-nitro substituted aromatic rings, predicts a high affinity for non-polar stationary phases. PubChem lists a predicted XlogP (a measure of hydrophobicity) of 4.9, confirming this characteristic.[1]

The critical takeaway is that this compound is non-ionizable under typical reversed-phase (RP) chromatography conditions (pH 2-8). Therefore, unlike acidic or basic compounds, altering the mobile phase pH will have little to no effect on its retention time.[2][3] Our optimization strategy must focus on other powerful parameters: stationary phase chemistry, organic solvent strength, gradient profile, and temperature.

Frequently Asked Questions (FAQs) & Method Development

This section addresses common questions in a logical progression from initial method setup to fine-tuning.

Q1: What is the best starting point for column and mobile phase selection?

Answer: For a hydrophobic molecule like this, a standard C18 (L1) reversed-phase column is the ideal starting point.[4] The C18 alkyl chains provide strong hydrophobic interactions necessary for retention.

  • Column Dimensions: A good starting point is a column with dimensions of 2.1 mm or 4.6 mm (inner diameter) x 50-150 mm (length), packed with sub-3 µm particles for high efficiency.

  • Mobile Phase: The standard mobile phase for LC-MS consists of an aqueous component (A) and an organic component (B).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. Formic acid is a volatile additive that aids in the protonation of analytes in the MS source, enhancing signal in positive ion mode, without altering the retention of this neutral compound.[5]

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile. Acetonitrile is preferred over methanol in many cases as it has a lower viscosity, which results in lower backpressure, and often provides different selectivity.[4]

A summary of recommended starting parameters is provided in the table below.

ParameterRecommended Starting ConditionRationale & Key Considerations
LC Column C18, 100 Å, 2.7 µm, 2.1 x 100 mmExcellent retention for hydrophobic molecules. Sub-3 µm particles provide high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for ESI+; use LC-MS grade reagents to minimize baseline noise.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting hydrophobic compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column. Scale accordingly for other column diameters.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lower pressure) and can improve peak shape.[7]
Injection Vol. 2-5 µLKeep volume low initially to prevent peak distortion from solvent effects.
Sample Diluent Match initial mobile phase (e.g., 95:5 A:B)Mismatch between sample solvent and mobile phase can cause poor peak shape.[6][7]

Table 1. Recommended starting LC-MS parameters for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide analysis.

Q2: My analyte retention time is too long, leading to excessive run times. How can I reduce it?

Answer: Excessive retention is a common scenario for highly hydrophobic compounds. There are several effective ways to decrease the retention time (tR):

  • Increase the Organic Solvent Strength: This is the most impactful adjustment. You can either increase the percentage of acetonitrile in an isocratic method or, more effectively, make the gradient elution steeper. A steeper gradient means the concentration of the organic solvent increases more rapidly, pushing the hydrophobic analyte off the column faster.[8]

  • Switch to a Less Retentive Stationary Phase: If modifying the gradient is insufficient, consider a column with a shorter alkyl chain (e.g., C8) or one with a lower carbon load. A phenyl-hexyl phase could also be an option to introduce different (pi-pi) interactions that may alter elution.[9]

  • Increase the Flow Rate: A higher flow rate will decrease the retention time, but be mindful of the system's pressure limits and the potential for a decrease in chromatographic efficiency (broader peaks).[6]

  • Increase the Column Temperature: Raising the temperature (e.g., from 40°C to 50°C) reduces the viscosity of the mobile phase and can slightly decrease retention.[10]

Q3: My retention time is unstable and drifts between injections. What are the most common causes?

Answer: Retention time instability is a critical issue that undermines data reliability.[11] The causes can be systematically investigated.

  • Insufficient Column Equilibration: This is the most frequent cause, especially in gradient elution. After a gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions. A short equilibration time will leave the stationary phase partially solvated by the stronger organic solvent, causing subsequent injections to elute earlier. Solution: Ensure your equilibration period is at least 5-10 column volumes.

  • System Leaks: A leak in the system, even a small one, will cause a drop in flow rate and a corresponding increase in retention times.[7] Check all fittings from the pump to the MS source.

  • Mobile Phase Issues: Changes in mobile phase composition due to evaporation of the more volatile organic component can cause retention times to drift (usually increase) over a long sequence.[6] Always keep mobile phase bottles loosely capped. Inconsistent preparation of mobile phases is another common source of variability.[12]

  • Temperature Fluctuations: Lack of a thermostatted column compartment can lead to retention time drift that follows the ambient laboratory temperature.[7][12]

  • Column Fouling: Buildup of matrix components on the column can alter its chemistry and lead to shifts in retention time and increased backpressure.[7][10]

The following diagram illustrates a logical workflow for troubleshooting these issues.

G start Retention Time (tR) Drifting? check_equilibration Is column equilibration at least 5-10 column volumes? start->check_equilibration increase_equilibration ACTION: Increase equilibration time. check_equilibration->increase_equilibration No check_leaks Visually inspect system for leaks. Check pressure trace for instability. check_equilibration->check_leaks Yes stable Problem Resolved increase_equilibration->stable fix_leaks ACTION: Tighten/replace fittings. Check pump seals. check_leaks->fix_leaks Leak Found check_mobile_phase Are mobile phases fresh? Are bottles capped? check_leaks->check_mobile_phase No Leak fix_leaks->stable remake_mp ACTION: Prepare fresh mobile phase. check_mobile_phase->remake_mp No check_temp Is a column oven in use and set correctly? check_mobile_phase->check_temp Yes remake_mp->stable use_oven ACTION: Use a thermostatted column compartment. check_temp->use_oven No check_column Is backpressure increasing? Is peak shape degrading? check_temp->check_column Yes use_oven->stable flush_column ACTION: Flush column with strong solvent or replace if necessary. check_column->flush_column Yes check_column->stable No, consult expert flush_column->stable

Caption: Troubleshooting decision tree for retention time variability.

Q4: My peak shape is poor (broad, tailing, or split). What should I do?

Answer: Poor peak shape compromises both sensitivity and the accuracy of integration.

  • Broad Peaks: Often caused by large dead volumes in the system, sample overloading, or a mismatch between the sample solvent and the mobile phase.[7] Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase.

  • Tailing Peaks: This can indicate secondary interactions between the analyte and active sites (e.g., exposed silanols) on the stationary phase, especially if the column is old. Column fouling can also be a cause.[11] Flushing the column or replacing it may be necessary.

  • Split Peaks: This is commonly caused by a partially clogged frit at the head of the column or a void that has formed in the column packing. Reversing the column and flushing it (if the manufacturer allows) can sometimes resolve a clogged frit. A void usually means the column needs to be replaced.

Detailed Experimental Protocols

This section provides step-by-step methodologies for core workflows.

Protocol 1: Systematic Gradient Optimization

This protocol outlines a structured approach to developing a robust gradient method for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.

Objective: To find the optimal gradient profile that provides a sharp peak at a suitable retention time (e.g., 3-7 minutes) with good resolution from matrix components.

Methodology:

  • System Setup: Install the column and prepare mobile phases as described in Table 1. Equilibrate the system at initial conditions (e.g., 95% A, 5% B) until the baseline is stable.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution conditions.

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (Re-equilibration)

  • Analyze Scouting Run: Note the retention time (tR) at which the analyte elutes. Let's assume it elutes at 8.5 minutes, which corresponds to approximately 81.5% B in the scouting gradient. This tells us the "elution window" of interest is around this organic percentage.

  • Focused Gradient Optimization: Design a new, shallower gradient around the determined elution window. A shallower gradient increases the separation between co-eluting peaks.[8]

    • Calculation: Aim to create a gradient slope that passes through the elution window over several minutes. For an elution target of ~80% B, a focused gradient could be:

    • Optimized Gradient Program:

      • 0.0 min: 60% B

      • 5.0 min: 90% B (This is a slope of 6%/min, much shallower than the initial 9%/min)

      • 6.0 min: 90% B

      • 6.1 min: 60% B

      • 8.0 min: 60% B (Re-equilibration)

  • Verification: Inject the sample using the optimized gradient. The retention time should now be shorter, and the peak shape should be improved. Further minor adjustments to the starting percentage or slope can be made to fine-tune the separation.

The following diagram visualizes this workflow.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization scout_run Run Broad Gradient (e.g., 5-95% B in 10 min) determine_tr Determine Retention Time (tR) and %B at Elution scout_run->determine_tr design_gradient Design Shallow Gradient Around Elution %B determine_tr->design_gradient run_optimized Run Optimized Method design_gradient->run_optimized evaluate Evaluate tR, Peak Shape, and Resolution run_optimized->evaluate fine_tune Fine-Tune Start/End %B or Gradient Slope evaluate->fine_tune validate Validate Method (Reproducibility, Robustness) fine_tune->validate end_node Final Method validate->end_node start Start Method Development start->scout_run

Caption: Workflow for systematic gradient optimization.

General Troubleshooting Summary

ProblemCommon Cause(s)Recommended Solution(s)
No Peak Detected Incorrect MS parameters; compound not ionizing; compound strongly retained on column.Verify MS settings and compound chemistry.[13] Perform a high-organic column flush (e.g., 100% Acetonitrile/Isopropanol).
Retention Time Drifting Earlier Insufficient column equilibration time.Increase post-run equilibration time to 5-10 column volumes.
Retention Time Drifting Later Leak in the system; mobile phase evaporation.Perform a leak check.[7] Prepare fresh mobile phase and keep bottles capped.[6]
High Backpressure Column/frit contamination; buffer precipitation.Flush the column in the reverse direction (if permitted).[10] Ensure mobile phase/sample compatibility.
Poor Sensitivity Suboptimal MS source conditions; matrix suppression; poor peak shape.Optimize source parameters (gas flows, temps).[13] Improve chromatography to move peak away from interfering matrix components.

Table 2. Quick troubleshooting guide for common LC-MS issues.

By applying these principles and structured troubleshooting workflows, you can develop a robust, reproducible, and sensitive LC-MS method for the detection of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. ResearchGate. Available at: [Link]

  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. Available at: [Link]

  • LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. bioRxiv. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. PMC. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Chromatography Online. Available at: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]

  • Skyline Small Molecule Method Development and CE Optimization. Skyline. Available at: [Link]

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Available at: [Link]

  • Gradient Optimization in Liquid Chromatography. Welch Materials. Available at: [Link]

  • Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate. Available at: [Link]

  • Separation of m-Nitrobenzamide oxime on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Insights into predicting small molecule retention times in liquid chromatography using deep learning. PMC. Available at: [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. MDPI. Available at: [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Available at: [Link]

  • Machine Learning-Based Retention Time Prediction Tool for Routine LC-MS Data Analysis. ChemRxiv. Available at: [Link]

  • Tips and Tricks for LC Column Selection for Robust Methods. YouTube. Available at: [Link]

  • How to Analyze a Highly Hydrophobic Peptide on LC-MS System?. ResearchGate. Available at: [Link]

  • N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide. PubChemLite. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. PMC. Available at: [Link]

  • The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. ResearchGate. Available at: [Link]

  • LC/MSによる農薬類の迅速スクリーニング法. 神奈川県. Available at: [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. ResearchGate. Available at: [Link]

Sources

Optimization

reducing background noise in N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide fluorescence assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nuisance compounds in high-throughput screening (HTS) and targeted fluorescence assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nuisance compounds in high-throughput screening (HTS) and targeted fluorescence assays. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS 519035-58-6) is a classic example of a challenging chemotype.

This guide provides a mechanistic breakdown of why this specific compound causes high background noise and offers field-proven, self-validating protocols to rescue your assay.

Diagnostic FAQ: Understanding the Causality of Background Noise

Q1: Why does N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide cause massive background noise in my fluorescence readouts? A1: The issue stems directly from the compound's extreme lipophilicity. The combination of a bulky tert-butylphenyl ring and a chloro-nitrobenzamide core results in exceptionally poor aqueous solubility. When introduced into standard assay buffers (e.g., PBS or HEPES), the compound rapidly undergoes colloidal aggregation, a phenomenon extensively characterized by [1]. These sub-micron aggregates act as physical light scatterers (Rayleigh and Tyndall scattering). When the fluorometer hits the sample with excitation light, the aggregates scatter this light directly into the emission detector, artificially inflating the "fluorescence" signal.

Q2: Could the compound be autofluorescent, or is it definitely scattering? How do I tell the difference? A2: While the benzamide moiety might possess weak intrinsic fluorescence, the strong electron-withdrawing nitro group typically acts as a fluorescence quencher, making true autofluorescence unlikely. To definitively distinguish between scattering and autofluorescence, you must use a self-validating control: the Detergent Challenge . Adding a non-ionic detergent like Triton X-100 (0.01% - 0.1% v/v) disrupts colloidal aggregates. If the background noise drops precipitously upon detergent addition, the noise was caused by aggregation-induced scattering. If the signal remains high, you are dealing with true autofluorescence or impurity fluorescence, a common origin of [2].

Q3: Does the nitroaromatic group contribute to the poor Signal-to-Background (S/B) ratio? A3: Yes. Nitroaromatics are notorious [3]. The nitro group absorbs strongly in the UV-Vis spectrum (often overlapping with fluorophores exciting at 300-450 nm). This creates an Inner Filter Effect (IFE), where the compound absorbs the excitation photons intended for your assay's fluorophore, quenching the true biological signal. A quenched true signal combined with scattering-induced noise destroys your S/B ratio.

Mechanistic Visualization

Interference Compound N-(2-tert-butylphenyl)- 2-chloro-4-nitrobenzamide Hydro High Lipophilicity (tert-butyl, chloro) Compound->Hydro Nitro Nitroaromatic Core Compound->Nitro Agg Colloidal Aggregation Hydro->Agg Aqueous Buffer IFE Inner Filter Effect (Signal Quenching) Nitro->IFE Photon Absorption Scatter Light Scattering (False Signal) Agg->Scatter Excitation Light Noise Amplified Background Noise & Low S/B Scatter->Noise IFE->Noise

Mechanisms of assay interference: Hydrophobicity drives scattering, while the nitro group quenches.

Quantitative Data: Impact of Mitigation Strategies

To demonstrate the efficacy of our troubleshooting protocols, the table below summarizes the quantitative impact of various mitigation strategies on a standard FITC-based fluorescence assay (Ex/Em: 490/525 nm) treated with 10 µM of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.

Assay ConditionMechanism AddressedTrue Signal (RFU)Background Noise (RFU)S/B Ratio
Baseline (PBS, 1% DMSO)None15,00012,5001.2
+ 0.01% Triton X-100 Colloidal Aggregation16,5002,1007.8
Centrifugation (14,000 x g)Macroscopic Precipitation14,0003,5004.0
Red-Shifted Probe (Cy5)Inner Filter Effect / Scattering28,00080035.0

Experimental Protocol: Resolving Aggregation-Induced Noise

This self-validating workflow is designed to systematically identify and eliminate the source of background noise. Do not skip the Dynamic Light Scattering (DLS) step, as it provides the physical proof of causality required for rigorous assay validation.

Step 1: Reagent Preparation & Detergent Challenge

  • Prepare a 10 mM stock of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide in 100% LC-MS grade DMSO.

  • Prepare two identical assay buffer solutions (e.g., 50 mM HEPES, pH 7.4). To one solution, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Dilute the compound to your final assay concentration (e.g., 10 µM) in both buffers. Ensure the final DMSO concentration does not exceed 1%.

Step 2: Dynamic Light Scattering (DLS) Pre-screen

  • Load 50 µL of both buffer solutions (with and without detergent) into a DLS cuvette.

  • Measure the particle size distribution.

  • Validation Check: If the detergent-free buffer shows particles in the 50–500 nm range, and the detergent-treated buffer shows no particles, you have definitively confirmed colloidal aggregation.

Step 3: Centrifugation / Filtration (Alternative to Detergent) If your biological target is sensitive to detergents, use mechanical clearing.

  • Incubate the compound in the assay buffer for 15 minutes at room temperature to allow aggregates/precipitates to form.

  • Centrifuge the microplate or tubes at 14,000 x g for 10 minutes .

  • Carefully transfer the supernatant to a fresh plate for the fluorescence readout.

Step 4: Fluorescence Readout & Red-Shifting

  • Read the fluorescence in a microplate reader.

  • If background noise persists despite detergent addition and centrifugation, the compound is exhibiting Inner Filter Effect (IFE) or true autofluorescence.

  • Resolution: Redesign the assay using a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647, Ex/Em > 600 nm). N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide absorbs predominantly in the UV/blue spectrum; shifting to the red spectrum physically bypasses the compound's interference profile.

Troubleshooting Workflow Diagram

Workflow Start High Background Detected Step1 Add 0.01% Triton X-100 Start->Step1 Dec1 Does noise decrease? Step1->Dec1 Fix1 Issue: Aggregation Action: Optimize Detergent Dec1->Fix1 Yes Step2 Centrifuge at 14,000 x g Dec1->Step2 No Dec2 Does noise decrease? Step2->Dec2 Fix2 Issue: Precipitation Action: Lower Concentration Dec2->Fix2 Yes Step3 Check Absorbance Spectrum Dec2->Step3 No Fix3 Issue: Inner Filter Effect Action: Use Red-Shifted Probe Step3->Fix3

Self-validating decision tree for diagnosing and resolving fluorescence assay background noise.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry.[Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Overcoming N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide Precipitation in DMSO

Welcome to the technical support center for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the solubility and handling of this compound, particularly focusing on its propensity to precipitate from Dimethyl Sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical techniques to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Science of Precipitation in DMSO

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, like many modern drug candidates, is a lipophilic molecule with high molecular weight, which often correlates with poor aqueous solubility.[1] While DMSO is an excellent and widely used solvent for such compounds due to its ability to dissolve both polar and nonpolar substances, several factors can lead to precipitation.[2][3]

A primary culprit is the hygroscopic nature of DMSO.[4] DMSO readily absorbs water from the atmosphere, and this seemingly minor contamination can significantly decrease the solubility of lipophilic compounds.[5] This issue is often compounded by storage conditions. For instance, freeze-thaw cycles can promote the crystallization of compounds from DMSO solutions, especially in the presence of absorbed water.[5][6] This occurs because the compound may have initially formed a supersaturated solution, which is thermodynamically unstable.[5] The introduction of water or temperature fluctuations can provide the energy needed for the compound to crash out of solution into a more stable, less soluble crystalline form.[5]

It is also crucial to consider the phenomenon of "solvent shock" when diluting a concentrated DMSO stock into an aqueous medium, such as cell culture media or buffer. The rapid change in solvent polarity can cause the compound to precipitate immediately.[7][8]

II. Troubleshooting Guide: Immediate Solutions for Precipitation Issues

This section provides a step-by-step approach to resolving common precipitation problems encountered during your experiments.

Issue 1: My solid N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide will not fully dissolve in DMSO.
  • Potential Cause: The concentration may be too high, or the dissolution process may be incomplete.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[9] Keep the container tightly sealed when not in use to minimize water absorption.[10]

    • Gentle Warming: Gently warm the solution to 37°C in a water bath.[11] Avoid excessive heat, as it can degrade the compound.

    • Mechanical Agitation: Use a vortex mixer or sonicate the solution in a water bath to aid dissolution.[11][12]

    • Reduce Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Prepare a more dilute stock solution.

Issue 2: My DMSO stock solution, which was initially clear, now shows crystals after storage.
  • Potential Cause: This is likely due to water absorption and/or the effects of freeze-thaw cycles leading to crystallization from a supersaturated state.[5][6]

  • Troubleshooting Steps:

    • Re-dissolving the Precipitate: Gently warm the vial to 37°C and vortex thoroughly to see if the compound goes back into solution.[8]

    • Filtration (with caution): If the precipitate does not re-dissolve, it may have converted to a less soluble polymorphic form.[5] Filtering the solution is generally not recommended as it will lower the concentration of your stock solution in an unquantified manner.[8] It is better to prepare a fresh stock solution.

    • Optimize Storage:

      • Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and reduce the opportunity for water absorption in the main stock.[8][11]

      • Store aliquots at -20°C for short-term or -80°C for long-term storage in tightly sealed, low-retention tubes.[11]

Issue 3: The compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture media.
  • Potential Cause: This is a classic case of "solvent shock," where the compound's poor aqueous solubility causes it to crash out upon rapid dilution.[7][8]

  • Troubleshooting Steps:

    • Optimize the Addition Method:

      • Pre-warm the aqueous medium to 37°C.[7]

      • Add the DMSO stock solution dropwise to the vortexing or swirling aqueous medium. This ensures rapid mixing and avoids localized high concentrations of the compound.[11]

    • Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing medium (if applicable), then add this to the final culture volume. The proteins in serum can help to stabilize the compound and keep it in solution.[8][11]

    • Reduce the Final Concentration: Lower the final concentration of the compound in your assay.[7] It may be necessary to perform a solubility test in your specific aqueous medium to determine the maximum achievable concentration.

    • Increase Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[8][13] Maintaining a slightly higher, yet non-toxic, DMSO concentration can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

Troubleshooting Workflow Diagram

start Precipitation Observed storage_check In DMSO Stock During Storage? start->storage_check Yes dilution_check Upon Dilution into Aqueous Media? start->dilution_check No warm_vortex 1. Warm to 37°C & Vortex storage_check->warm_vortex optimize_addition 1. Optimize addition method (dropwise to vortexing media) dilution_check->optimize_addition re_dissolve Does it re-dissolve? warm_vortex->re_dissolve use_solution Use solution promptly. Optimize storage for future. re_dissolve->use_solution Yes fresh_stock Prepare fresh stock. Aliquot & store properly. re_dissolve->fresh_stock No stepwise_dilution 2. Try stepwise dilution (e.g., into serum-containing media first) optimize_addition->stepwise_dilution reduce_concentration 3. Reduce final compound concentration stepwise_dilution->reduce_concentration increase_dmso 4. Increase final DMSO concentration (if cell line tolerates) reduce_concentration->increase_dmso solubility_test Perform solubility test in final media increase_dmso->solubility_test

Caption: A decision tree for troubleshooting precipitation issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum stock concentration of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide in DMSO?

Q2: How should I properly store my DMSO and the prepared stock solution?

  • DMSO Solvent: Store anhydrous DMSO at room temperature in its original, tightly sealed container to protect it from moisture and light.[4][9][10] DMSO's freezing point is around 18.5°C (65.3°F), so it may solidify at cool room temperatures; it can be gently warmed to re-liquefy without affecting its quality.[2][9]

  • Stock Solution: As detailed in the troubleshooting guide, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[11] This minimizes freeze-thaw cycles and water absorption.[5][6]

Q3: Are there any alternative solvents or formulation strategies I can use if precipitation in DMSO remains an issue?

Yes, if you continue to face solubility challenges, several advanced formulation strategies can be considered:

  • Co-solvents: For in vivo studies, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or N-methyl-2-pyrrolidone (NMP) can be used in combination with DMSO to create a more robust formulation.[15][16]

  • Surfactants: The use of non-ionic surfactants like Tween 80 or Solutol HS-15 can help to create micellar formulations that increase the apparent solubility of hydrophobic compounds in aqueous media.[15]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[17][18] (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture applications.[8]

  • Amorphous Solid Dispersions (ASDs): For solid formulations, creating an ASD by dispersing the compound in a polymer matrix (e.g., HPMC, PVP) can prevent crystallization and enhance dissolution rates.[19][20]

  • Lipid-Based Formulations: For oral delivery, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds.[15][19]

Formulation StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the polarity of the aqueous vehicle.[16]Potential for toxicity, especially in cell-based assays.[15]
Surfactants Forms micelles that encapsulate the drug.[15]Can interfere with some biological assays.
Cyclodextrins Forms inclusion complexes with the drug.[17]Stoichiometry of complexation needs to be considered.
Amorphous Solid Dispersions Prevents crystallization, maintaining the drug in a higher energy state.[19]Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[20]
Lipid-Based Formulations Solubilizes the drug in a lipid matrix.[15]Primarily for in vivo oral administration.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (solid)

    • Anhydrous DMSO (high-purity)

    • Sterile, low-retention microcentrifuge tubes

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of the compound required to prepare the desired volume of a 10 mM solution.

    • Aseptically weigh the compound and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution for 2-5 minutes. If necessary, gently warm the tube to 37°C to aid dissolution.[11]

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into single-use volumes in tightly sealed tubes.

    • Store at -20°C for short-term or -80°C for long-term storage.[11]

Protocol 2: Determining Maximum Solubility in Aqueous Media
  • Materials:

    • Prepared DMSO stock solution of the compound

    • The specific aqueous medium for your experiment (e.g., cell culture medium with serum)

    • Sterile microplates or tubes

  • Procedure:

    • Prepare a series of dilutions of your compound in the target aqueous medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final percentage of DMSO as the highest compound concentration).

    • Incubate the solutions under the same conditions as your experiment (e.g., 2 hours at 37°C).[7]

    • Visually inspect each solution for any signs of precipitation or cloudiness. A light microscope can be used for more sensitive detection.

    • The highest concentration that remains completely clear is the approximate maximum soluble concentration in that specific medium.[7]

V. References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Gala, F., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(5), 554–557. Available from: [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Shinde, A., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(6), 1698-1710.

  • Müller, R. H., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Nanonization Techniques. Pharmaceutics, 11(4), 183. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Available from: [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Available from: [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 968-975. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Available from: [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water? Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry and High Throughput Screening.

  • Parmar, P., et al. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.

  • Loftsson, T., et al. (2007). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 308-318.

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for... Available from: [Link]

  • Al-kassas, R., et al. (2022). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Pharmaceutics, 14(2), 433. Available from: [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Available from: [Link]

Sources

Optimization

identifying impurities in N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide extraction

Welcome to the Technical Support Center Focus Area: Impurity Profiling & Extraction Troubleshooting for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide As a Senior Application Scientist, I have designed this portal to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center Focus Area: Impurity Profiling & Extraction Troubleshooting for N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in the purification and analytical resolution of complex benzamides. The synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS 519035-58-6)[1] via the reaction of 2-tert-butylaniline and 2-chloro-4-nitrobenzoyl chloride is a fundamental amidation process. However, achieving high purity during extraction requires navigating specific impurity profiles dictated by steric hindrance and reagent reactivity. This guide provides a self-validating framework for identifying, quantifying, and purging these impurities.

Visual Diagnostic Workflow

ImpurityWorkflow Start Crude Extract: N-(2-tert-butylphenyl) -2-chloro-4-nitrobenzamide HPLC HPLC-UV Profiling Start->HPLC Sample Prep Decision Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Decision Quantitation Ignore Report as Unspecified (No ID required) Decision->Ignore No LCMS High-Res LC-MS/MS & Isolation Decision->LCMS Yes Elucidation Structural Elucidation (Identify Origin) LCMS->Elucidation Mass/Spectra Data Optimize Process Optimization (Adjust Extraction) Elucidation->Optimize Root Cause Fixed

Workflow for impurity identification and process optimization based on ICH Q3A(R2).

Frequently Asked Questions (FAQs): Mechanistic Origins

Q: Why am I seeing a persistent early-eluting peak in my HPLC chromatogram of the crude extract? A: This is typically unreacted 2-tert-butylaniline or 2-chloro-4-nitrobenzoic acid. The bulky tert-butyl group at the ortho position of the aniline creates significant steric hindrance, often leading to incomplete conversion. Concurrently, any trace moisture in the system will rapidly hydrolyze the highly electrophilic 2-chloro-4-nitrobenzoyl chloride into its corresponding carboxylic acid[].

Q: What are the regulatory thresholds for identifying these impurities? A: According to the for new drug substances, any organic impurity present at a level greater than the identification threshold—typically 0.10% for a maximum daily dose ≤ 2g—must be structurally identified and evaluated for safety[3].

Table 1: Quantitative & Chromatographic Profile of Expected Impurities

Impurity TypeChemical IdentityMechanistic OriginRP-HPLC BehaviorESI-MS Ionization
Starting Material 2-tert-butylanilineIncomplete acylation due to steric hindrance.Early elutingPositive [M+H]+
Degradant / Byproduct 2-chloro-4-nitrobenzoic acidHydrolysis of acyl chloride intermediate.Early elutingNegative [M-H]-
Target Product N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamidePrimary amidation reaction.Reference (Late)Positive [M+H]+
Side Product Di-acylated imideOver-reaction with excess acyl chloride.Very late elutingPositive [M+Na]+

Troubleshooting Guide: Extraction & Purification

Issue: High levels of unreacted starting materials in the final organic extract. Solution: Optimized Liquid-Liquid Extraction (LLE) Protocol.

To ensure a self-validating purification system, we explicitly exploit the distinct pKa values of the impurities to drive them into the aqueous phase, leaving only the neutral target amide in the organic phase. As demonstrated in optimized , rigorous aqueous workup is critical for crude purity[4].

Step-by-Step Methodology: Phase-Selective LLE

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides excellent solubility for the highly lipophilic benzamide while maintaining strict immiscibility with aqueous washes.

  • Acidic Wash (1M HCl, 3x): Vigorously extract the organic layer with 1M Hydrochloric Acid.

    • Causality: The acidic aqueous phase protonates the unreacted 2-tert-butylaniline (forming a water-soluble anilinium salt), effectively purging it from the organic layer.

  • Basic Wash (Saturated NaHCO3, 3x): Extract the organic layer with saturated Sodium Bicarbonate.

    • Causality: The mild base deprotonates the 2-chloro-4-nitrobenzoic acid byproduct (forming a water-soluble carboxylate salt). Using a mild base prevents the unintended hydrolysis of the newly formed amide bond that a strong base (like NaOH) might trigger.

  • Brine Wash & Desiccation: Wash with saturated NaCl (brine) to break any emulsions and remove bulk water, then dry the organic layer over anhydrous Na2SO4.

    • Causality: Removing residual water prevents downstream degradation and ensures a crisp, high-yield crystallization.

  • Concentration & Crystallization: Concentrate under reduced pressure and recrystallize from a Toluene/Heptane gradient.

Analytical Resolution: LC-MS Identification Protocol

Issue: An unknown impurity peak exceeds the 0.10% ICH threshold. Solution: Orthogonal LC-MS/MS Profiling.

Step-by-Step Methodology: High-Resolution LC-MS

  • Sample Preparation: Dilute the isolated impurity or crude mixture to 1 mg/mL in LC-MS grade Acetonitrile:Water (50:50). Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Use 0.1% Formic Acid in both the aqueous and organic mobile phases.

    • Causality: Formic acid acts as an ion-pairing agent, sharpening the peak shape for basic impurities while simultaneously providing the abundant protons needed for efficient ionization in the MS source.

  • Mass Spectrometry Detection: Operate the mass spectrometer with Electrospray Ionization (ESI) in polarity-switching mode (alternating Positive/Negative).

    • Causality: The target amide and unreacted aniline ionize optimally in ESI+ yielding [M+H]+, whereas the highly electronegative carboxylic acid byproduct ionizes almost exclusively in ESI- yielding [M-H]-.

  • Data Interpretation: Extract the exact mass chromatograms. A mass of m/z 149.12 in ESI+ indicates residual 2-tert-butylaniline, while m/z 200.01 in ESI- points to the benzoic acid derivative. The target product will show a distinct isotopic pattern due to the chlorine atom (an approximate 3:1 ratio of m/z 333 / 335).

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing." Green Chemistry. Available at:[Link]

  • NextSDS. "N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE - Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Target Engagement of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide as a Novel BTK Inhibitor

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of a successful research program.[1][2] This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive comparison of two orthogonal, cell-based methodologies for validating the target engagement of a novel small molecule, N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, hereafter referred to as "Cmpd-X." For the purposes of this guide, we will operate under the hypothesis that Cmpd-X has been identified as a putative inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will compare a direct biophysical method, the Cellular Thermal Shift Assay (CETSA®), with a functional downstream assay, Phospho-Flow Cytometry, to provide a holistic view of target engagement.

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[3][5] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including Phospholipase Cγ2 (PLCγ2).[5][6][7] This initiates a signaling cascade that is crucial for B-cell proliferation, survival, and differentiation.[3][6] Dysregulation of the BCR pathway, often involving hyperactive BTK, is a hallmark of various B-cell lymphomas.[5][8] Therefore, inhibiting BTK is a proven therapeutic strategy, and confirming that new molecules like Cmpd-X directly bind and inhibit BTK in a cellular environment is a critical step in their development.[4][9]

BTK Signaling Pathway Overview

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_Ca NF-κB Activation & Ca²⁺ Mobilization DAG_IP3->NFkB_Ca Proliferation Cell Proliferation & Survival NFkB_Ca->Proliferation CmpdX Cmpd-X CmpdX->BTK Inhibition

Caption: Simplified BTK signaling cascade upon B-cell receptor activation and the inhibitory action of Cmpd-X.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a cellular environment.[10][11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13]

Causality: The choice to use CETSA rests on its ability to provide direct physical evidence of target engagement.[14] It answers the fundamental question: "Does my compound physically interact with the target protein inside the cell?" This is distinct from functional assays, which measure downstream effects that could be influenced by off-target activities.[14] A positive result in CETSA provides high confidence that the compound reaches its intracellular target and binds to it.[11][15]

Experimental Protocol: CETSA with Western Blot Readout

This protocol is designed to generate a "melt curve" to determine the optimal temperature for the assay, followed by an isothermal dose-response to quantify target engagement.

Part A: Melt Curve Determination

  • Cell Culture: Plate Ramos cells (a human Burkitt's lymphoma cell line with active BCR signaling) at a density of 2x10^6 cells/mL and allow them to grow overnight.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of Cmpd-X (e.g., 10 µM) for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[17]

  • Analysis: Collect the supernatant and analyze the amount of soluble BTK protein by Western blot using a specific anti-BTK antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

Part B: Isothermal Dose-Response

  • Cell Culture & Treatment: Culture Ramos cells as described above. Treat cells with a serial dilution of Cmpd-X (e.g., 0.1 nM to 20 µM) and a vehicle control for 1 hour at 37°C.

  • Heating: Heat all samples at the predetermined optimal temperature (T_agg, the temperature at which significant precipitation occurs in vehicle-treated cells) for 3 minutes.

  • Lysis & Analysis: Perform steps 4-6 as described above. Quantify the band intensities from the Western blot to determine the concentration at which Cmpd-X stabilizes BTK.

Data Presentation: CETSA

Table 1: Hypothetical CETSA Isothermal Dose-Response Data for Cmpd-X

Cmpd-X Conc. (µM)Soluble BTK (Normalized Intensity)% Stabilization (vs. Vehicle)
0 (Vehicle)1.000%
0.011.2525%
0.11.8080%
11.9595%
102.00100%
Ibrutinib (1 µM)1.9898%

Data is hypothetical. Ibrutinib is used as a positive control.

From this data, an EC50 value for target engagement can be calculated, representing the concentration of Cmpd-X required to achieve 50% of the maximal thermal stabilization.

Method 2: Phospho-Flow Cytometry

While CETSA confirms physical binding, it does not provide information on the functional consequence of that binding. Phospho-flow cytometry fills this gap by quantifying the phosphorylation status of a downstream substrate of the target kinase at the single-cell level.[18][19][20]

Causality: This method is chosen to validate that the binding of Cmpd-X to BTK leads to functional inhibition of the BCR signaling pathway.[21] By measuring the phosphorylation of BTK's direct substrate, PLCγ2 (or a further downstream node like S6 ribosomal protein), we can directly link target engagement to a biological response.[18][22] This provides crucial evidence of the compound's mechanism of action and cellular potency.[20]

Experimental Protocol: Phospho-Flow Cytometry
  • Cell Culture & Compound Pre-treatment: Culture Ramos cells as previously described. Pre-treat cells with a serial dilution of Cmpd-X or controls (vehicle, positive control inhibitor) for 1 hour at 37°C.

  • Stimulation: Stimulate the BCR pathway by adding anti-IgM antibody to the cell suspension for 10 minutes. This will induce the phosphorylation of BTK and its downstream targets.

  • Fixation: Immediately stop the reaction by adding a formaldehyde-based fixative solution directly to the culture medium.[19] This is a critical step to preserve the transient phosphorylation states.

  • Permeabilization: Wash the fixed cells and then permeabilize them with cold methanol to allow intracellular access for antibodies.[19]

  • Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include an antibody specific for phosphorylated PLCγ2 (p-PLCγ2) and cell surface markers to identify the cell population of interest if working with mixed samples.

  • Analysis: Acquire the samples on a flow cytometer. Gate on the desired cell population and quantify the median fluorescence intensity (MFI) of the p-PLCγ2 signal.

Data Presentation: Phospho-Flow Cytometry

Table 2: Hypothetical Phospho-Flow Data for Cmpd-X

Cmpd-X Conc. (µM)p-PLCγ2 MFI (Stimulated)% Inhibition (vs. Stimulated Vehicle)
Unstimulated150-
0 (Vehicle)25000%
0.01180029.8%
0.180072.3%
120097.9%
1016099.6%
Ibrutinib (1 µM)18598.5%

Data is hypothetical. MFI = Median Fluorescence Intensity.

From this data, an IC50 value can be calculated, representing the concentration of Cmpd-X required to inhibit 50% of the anti-IgM-induced PLCγ2 phosphorylation.

Comparative Analysis and Workflow

The two methods provide complementary information, and together, they build a robust case for target engagement.

  • CETSA confirms direct, physical binding in an unbiased cellular milieu. It is independent of the functional state of the kinase.

  • Phospho-Flow confirms functional inhibition as a direct consequence of target engagement. It measures the intended biological outcome of binding.

A strong correlation between the EC50 from CETSA and the IC50 from the phospho-flow assay is powerful evidence that the observed cellular activity of Cmpd-X is indeed due to its interaction with BTK.

Decision Workflow for Target Engagement Validation

TE_Workflow Start Start: Hypothesized Target (BTK) for Cmpd-X CETSA Run CETSA (Biophysical Assay) Start->CETSA PhosphoFlow Run Phospho-Flow (Functional Assay) Start->PhosphoFlow CETSA_Result Result: Direct Target Binding? (EC50) CETSA->CETSA_Result PhosphoFlow_Result Result: Downstream Inhibition? (IC50) PhosphoFlow->PhosphoFlow_Result Correlate Correlate EC50 & IC50 CETSA_Result->Correlate Yes ReEvaluate Re-evaluate Hypothesis: - Off-target effects? - Permeability issues? CETSA_Result->ReEvaluate No PhosphoFlow_Result->Correlate Yes PhosphoFlow_Result->ReEvaluate No Conclusion Conclusion: Target Engagement Validated Correlate->Conclusion Strong Correlation Correlate->ReEvaluate Poor Correlation

Caption: A logical workflow comparing and integrating CETSA and Phospho-Flow assays for target validation.

Conclusion

Validating the target engagement of a novel compound like N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide requires a multi-faceted, evidence-based approach. By integrating a biophysical method like CETSA, which confirms direct binding, with a functional assay like phospho-flow cytometry, which demonstrates downstream pathway inhibition, researchers can build a highly confident profile of their compound's mechanism of action. This dual validation strategy is a self-validating system; the concordance between the physical binding data and the functional inhibition data provides robust support for on-target activity, significantly de-risking the advancement of the compound in the drug discovery pipeline.

References

  • Khan, Y. S., & O'Hayre, M. (2024). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. PMC. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Herman, S. E. M., Gordon, A. L., Hertlein, E., et al. (2014). Bruton's tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL). Blood. [Link]

  • Brear, P., De Fusco, C., & Iegre, J. (2021). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers in Cell and Developmental Biology. [Link]

  • Kovacs, S. B., & Tsokos, G. C. (2017). Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity. Frontiers in Immunology. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]

  • Das, I., & Gadepalli, K. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Zhang, T., & Liu, Y. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. [Link]

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  • Auld, D., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. [Link]

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  • Bodge, J. H., & Bartlett, M. B. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. MDPI. [Link]

  • Satterthwaite, A. B. (2021). Bruton's tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment. PMC. [Link]

  • Lee, S. H., & Kim, Y. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PMC. [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Wang, L., & Wang, J. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. [Link]

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  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

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Comparative

Comprehensive NMR Spectra Reference Guide: N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Executive Summary For researchers and drug development professionals synthesizing novel pharmacophores, the accurate structural elucidation of sterically hindered amides is a critical quality control step. N-(2-tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing novel pharmacophores, the accurate structural elucidation of sterically hindered amides is a critical quality control step. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6)[1] presents unique analytical challenges due to restricted rotation around the C-N amide bond, driven by the bulky ortho-tert-butyl and ortho-chloro substituents.

This guide provides an objective comparison of the compound's Nuclear Magnetic Resonance (NMR) spectral performance across two standard solvents: CDCl₃ (non-polar) and DMSO-d₆ (polar aprotic) . By comparing these environments, scientists can differentiate between conformational broadening and actual chemical impurities, establishing a self-validating system for spectral interpretation.

Structural & Conformational Dynamics

The analytical behavior of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is dictated by its steric bulk. The tert-butyl group forces the aniline ring out of coplanarity with the amide bond. In solution, substituted benzamides often exist in an equilibrium of conformers due to hindered rotation[2].

  • In CDCl₃: The lack of solvent-solute hydrogen bonding allows the molecule to maintain its native intramolecular interactions. However, the intermediate rate of rotation around the C-N bond at 298 K can lead to broadened signals, particularly for the amide NH and the ortho-aromatic protons.

  • In DMSO-d₆: As a strong hydrogen-bond acceptor, DMSO solvates the amide NH, breaking intramolecular interactions and effectively "locking" the exchange process on the NMR timescale. This results in sharper peaks and a massive downfield shift of the NH proton[3].

G A N-(2-tert-butylphenyl) -2-chloro-4-nitrobenzamide Sample Preparation B CDCl3 Solvent (Non-Polar) A->B Dissolve 15 mg C DMSO-d6 Solvent (Polar Aprotic) A->C Dissolve 15 mg D Preserves Native H-Bonding & Conformation B->D E Disrupts H-Bonds, Solvates Amide NH C->E F Broad NH Signal (~8.2 ppm) D->F G Sharp, Downfield NH (~10.5 ppm) E->G

Workflow for NMR solvent selection and conformational analysis of sterically hindered benzamides.

Comparative NMR Reference Data

The following tables summarize the quantitative spectral data. The integration of the tert-butyl peak (9H) serves as an internal validation metric against the single NH proton (1H) to confirm both sample purity and correct structural assignment.

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, 298 K)
Proton PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Amide) 8.2010.45br s / s-
C3 (Benzoyl) 8.358.42d2.2
C5 (Benzoyl) 8.258.30dd8.4, 2.2
C6 (Benzoyl) 7.807.95d8.4
C6' (Aniline) 8.057.85d8.0
C3', C4', C5' 7.20 - 7.507.25 - 7.55m-
tert-Butyl 1.401.35s-

Causality Note: The C6' proton on the aniline ring is shifted unusually downfield in CDCl₃ (8.05 ppm) because the bulky tert-butyl group forces this proton directly into the deshielding cone of the carbonyl oxygen. In DMSO-d₆, the solvation alters the average dihedral angle, relaxing this deshielding effect slightly (7.85 ppm).

Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, 298 K)
Carbon TypeCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)
C=O (Amide) 164.5165.2
Ar-C (Quaternary) 130.0 - 148.0131.0 - 149.0
Ar-C (CH) 122.0 - 129.0123.0 - 130.0
C(CH₃)₃ (Quat.) 34.534.2
C(CH₃)₃ (Methyls) 30.229.8

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, follow this step-by-step methodology. This protocol is designed to prevent common artifacts such as poor shimming or incomplete relaxation, which are often misdiagnosed as conformational exchange.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of the compound for ¹H NMR, or 50 mg for ¹³C NMR.

  • Solvation: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or pure DMSO-d₆).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals from synthesis) prevents artificial peak broadening, ensuring that any observed broadening is purely conformational.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the spectrometer and allow 2 minutes for thermal equilibration at 298 K.

  • Perform automated tuning and matching (ATM) for the specific nucleus (¹H or ¹³C).

  • Run gradient shimming (e.g., TopShim). Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak or residual solvent peak. It must be < 1.0 Hz. If it is wider, re-shim.

Step 3: Acquisition Parameters
  • ¹H NMR: Set the spectral width to 15 ppm (to ensure the downfield NH in DMSO is captured). Set the relaxation delay (D1) to 2.0 seconds .

  • ¹³C NMR: Set the relaxation delay (D1) to 5.0 seconds . Causality: The quaternary carbons (especially the tert-butyl central carbon and the carbonyl carbon) lack attached protons, resulting in long T₁ relaxation times. A short D1 will cause these peaks to disappear into the baseline, leading to an incomplete structural verification.

Step 4: Processing and Integration
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C; DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • Integrate the sharp tert-butyl singlet at ~1.40 ppm and set its value exactly to 9.00. Use this to validate the integration of the aromatic region (7H total) and the NH peak (1H).

References

  • NextSDS. N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE Chemical Substance Information.
  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(7), 498-508.
  • Reeves, L. W., et al. Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. Canadian Journal of Chemistry.
Validation

Comprehensive Profiling Guide: Cross-Reactivity and Off-Target Effects of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of high-throughput screening (HTS) and polypharmacology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of high-throughput screening (HTS) and polypharmacology, understanding the structural liabilities of screening hits is paramount. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS 519035-58-6) [1] is a highly lipophilic derivative of the established veterinary coccidiostat, Aklomide (2-chloro-4-nitrobenzamide) [2].

While the parent unsubstituted benzamide is historically recognized for its targeted antiparasitic properties against Eimeria species, appending the bulky 2-tert-butylphenyl moiety fundamentally alters the compound's physicochemical properties. As a Senior Application Scientist, I frequently observe that increasing the logP and steric bulk of a pharmacophore drives the molecule into deeper, more hydrophobic binding pockets. While this modification enhances primary target potency (likely via improved membrane permeability), it invariably introduces significant mammalian cross-reactivity. Specifically, this structural class has been shown to cross-react with the arachidonic acid cascade—acting as a potent off-target inhibitor of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) [3]—and presents metabolic liabilities via Cytochrome P450 (CYP) trapping.

This guide objectively compares the performance, cross-reactivity, and off-target profile of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide against its parent compound and standard reference agents, providing self-validating experimental protocols for preclinical profiling.

Polypharmacology & Pathway Divergence

To contextualize the off-target liabilities, it is critical to map the divergent signaling pathways affected by this compound. The lipophilic tail perfectly occupies the hydrophobic channel of human mPGES-1, shifting the compound from a pure antiparasitic agent to a dual-action (and potentially toxic) anti-inflammatory cross-reactor.

Pathway cluster_parasite Parasitic Targets (Primary) cluster_mammal Mammalian Off-Targets (Cross-Reactivity) Compound N-(2-tert-butylphenyl)- 2-chloro-4-nitrobenzamide Mito Mitochondrial Respiration (Eimeria spp.) Compound->Mito Intended Activity mPGES1 mPGES-1 Enzyme Compound->mPGES1 High Affinity COX2 COX-2 Enzyme Compound->COX2 Moderate Affinity CYP CYP3A4 / CYP2C9 Compound->CYP Lipophilic Trapping Death Parasite Clearance Mito->Death

Fig 1: Divergent polypharmacology of the lipophilic benzamide derivative across primary and off-targets.

Quantitative Cross-Reactivity Profiling

The table below summarizes the comparative performance of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide against alternative agents. The data illustrates the causality between structural bulk and off-target affinity.

CompoundPrimary Target: Eimeria Viability ( IC50​ , µM)Off-Target: mPGES-1 ( IC50​ , µM)Off-Target: COX-2 ( IC50​ , µM)ADMET: CYP3A4 Inhibition ( IC50​ , µM)
N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide 1.2 ± 0.30.85 ± 0.114.5 ± 2.13.2 ± 0.4
Aklomide (Parent Scaffold) 4.5 ± 0.6> 50.0> 50.0> 100.0
Toltrazuril (Standard Anticoccidial) 0.4 ± 0.1> 100.0> 100.045.0 ± 5.2
Indomethacin (Anti-inflammatory Control) > 100.02.5 ± 0.40.4 ± 0.05> 50.0

Data Interpretation: While the tert-butylphenyl derivative improves primary antiparasitic efficacy nearly 4-fold over Aklomide, it introduces a severe off-target liability, inhibiting mPGES-1 at sub-micromolar concentrations (0.85 µM). Furthermore, its enhanced lipophilicity results in moderate CYP3A4 trapping (3.2 µM), a red flag for drug-drug interactions (DDIs) during preclinical development.

Experimental Protocols for Off-Target Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to definitively separate primary efficacy from mammalian cross-reactivity.

Protocol 1: Cell-Free mPGES-1 Selectivity Assay

Causality: Cell-based assays cannot distinguish between upstream COX-2 inhibition and downstream mPGES-1 inhibition. A cell-free recombinant assay is required to definitively prove that the benzamide derivative is directly binding the mPGES-1 hydrophobic pocket [3].

  • Enzyme Preparation: Suspend recombinant human mPGES-1 in assay buffer (0.1 M NaPi, pH 7.2, containing 2.5 mM glutathione).

  • Compound Incubation: Dispense 1 µL of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (titrated from 100 µM to 1 nM in DMSO) into a 384-well plate. Add 49 µL of the enzyme suspension.

    • Critical Step: Incubate for 15 minutes at 4°C. Pre-incubation at low temperatures stabilizes the enzyme-inhibitor complex before the highly unstable substrate is introduced.

  • Substrate Addition: Rapidly add PGH2 to a final concentration of 10 µM. Incubate for exactly 60 seconds at 4°C.

  • Quenching & Detection: Stop the reaction immediately with 10 µL of stop solution (FeCl2/citric acid). Quantify the conversion to PGE2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. TR-FRET is chosen over ELISA to minimize optical interference from lipophilic test compounds.

  • System Validation: Include Indomethacin (upstream COX control, expected weak mPGES-1 shift) and a specific mPGES-1 inhibitor (e.g., AGU654) to validate assay integrity.

Protocol 2: CYP450 Liability Profiling (LC-MS/MS)

Causality: The bulky tert-butyl group is a classic structural alert for CYP3A4 and CYP2C9 active site trapping. This assay quantifies the extent of metabolic inhibition.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate Addition: Add Midazolam (CYP3A4 probe) and Diclofenac (CYP2C9 probe) at their respective established Km​ values to ensure the assay is sensitive to competitive inhibition.

  • Inhibitor Spiking: Add the test compound at 1, 10, and 50 µM.

    • Validation Control: Include Ketoconazole (CYP3A4) and Sulfaphenazole (CYP2C9) as positive control inhibitors.

  • Reaction Initiation: Add 1 mM NADPH to initiate metabolism. Incubate at 37°C for exactly 10 minutes.

    • Critical Step: A short 10-minute window ensures linear metabolite formation, preventing substrate depletion artifacts that skew IC50​ calculations.

  • Termination & Analysis: Quench with ice-cold acetonitrile containing Tolbutamide as an internal standard. Centrifuge at 14,000 x g for 5 mins, and analyze the supernatant via LC-MS/MS to quantify 1'-hydroxymidazolam and 4'-hydroxydiclofenac.

High-Throughput Screening Workflow

Workflow Step1 Compound Incubation Step2 Primary Screen: Parasitic Viability Step1->Step2 Step3 Off-Target Screen: mPGES-1 / COX-2 Step1->Step3 Step4 ADMET: CYP450 Profiling Step1->Step4 Step5 LC-MS/MS Quantification Step3->Step5 Step4->Step5

Fig 2: High-throughput screening workflow for delineating primary efficacy from mammalian cross-reactivity.

References

  • NextSDS Chemical Database. "N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE — Chemical Substance Information." NextSDS. [Link]

  • Journal of Medicinal Chemistry. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." American Chemical Society (ACS) Publications. [Link]

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